molecular formula C37H62N7O17P3S B15551151 (9Z,12Z)-hexadecadienoyl-CoA

(9Z,12Z)-hexadecadienoyl-CoA

Cat. No.: B15551151
M. Wt: 1001.9 g/mol
InChI Key: CQXSJFXWARGOBE-PCRJDALTSA-N
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Description

(9Z,12Z)-hexadecadienoyl-CoA is an unsaturated fatty acyl-CoA that results from the formal condensation of the thiol group of coenzyme A with the carboxy group of (9Z,12Z)-hexadecadienoic acid. It is an unsaturated fatty acyl-CoA and a long-chain fatty acyl-CoA. It is functionally related to a (9Z,12Z)-hexadecadienoic acid. It is a conjugate acid of a this compound(4-).

Properties

Molecular Formula

C37H62N7O17P3S

Molecular Weight

1001.9 g/mol

IUPAC Name

S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (9Z,12Z)-hexadeca-9,12-dienethioate

InChI

InChI=1S/C37H62N7O17P3S/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-28(46)65-21-20-39-27(45)18-19-40-35(49)32(48)37(2,3)23-58-64(55,56)61-63(53,54)57-22-26-31(60-62(50,51)52)30(47)36(59-26)44-25-43-29-33(38)41-24-42-34(29)44/h6-7,9-10,24-26,30-32,36,47-48H,4-5,8,11-23H2,1-3H3,(H,39,45)(H,40,49)(H,53,54)(H,55,56)(H2,38,41,42)(H2,50,51,52)/b7-6-,10-9-/t26-,30-,31-,32+,36-/m1/s1

InChI Key

CQXSJFXWARGOBE-PCRJDALTSA-N

Origin of Product

United States

Foundational & Exploratory

discovery and characterization of (9Z,12Z)-hexadecadienoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(9Z,12Z)-Hexadecadienoyl-CoA is a di-unsaturated fatty acyl-coenzyme A molecule with a 16-carbon chain. While its existence is recognized and it is available through commercial suppliers, detailed scientific literature specifically documenting its discovery, comprehensive characterization, and precise biological roles remains notably sparse. This guide synthesizes the available information on this molecule, placing it within the broader context of fatty acid metabolism and analysis. It also outlines putative biosynthetic pathways and provides general experimental frameworks that can be adapted for its study, addressing the current knowledge gap in the field.

Introduction

Fatty acyl-Coenzyme A (acyl-CoA) molecules are central players in cellular metabolism, serving as activated intermediates in both anabolic and catabolic pathways. They are substrates for a vast array of enzymes involved in energy production through β-oxidation, lipid biosynthesis (e.g., triglycerides, phospholipids (B1166683), and sphingolipids), and protein acylation. The specific structure of the acyl chain, including its length and degree of unsaturation, dictates its metabolic fate and signaling functions.

This compound, with its C16:2Δ9z,12z configuration, is a polyunsaturated fatty acyl-CoA. While less common than its 18-carbon counterpart, linoleoyl-CoA, it holds potential significance in cellular processes where specific C16 fatty acids are involved. This document aims to provide a comprehensive technical overview of this compound, consolidating known chemical data and inferring its biological context from related research.

Physicochemical Properties

PropertyValueSource
Molecular Formula C16H28O2--INVALID-LINK--[1], --INVALID-LINK--[2]
Molecular Weight 252.39 g/mol --INVALID-LINK--[1], --INVALID-LINK--[2]
Appearance Liquid--INVALID-LINK--[1]
Purity (Commercial) >98%--INVALID-LINK--[2]
Storage Conditions Freezer--INVALID-LINK--[2]
Synonyms Palmitolinoleic acid, (Z,Z)-9,12-Hexadecadienoic acid--INVALID-LINK--[2]

Putative Biosynthesis and Metabolism

While the specific metabolic pathways involving this compound have not been explicitly detailed in the literature, its biosynthesis can be inferred from our understanding of fatty acid metabolism.

Biosynthesis of the Precursor Fatty Acid

The precursor, (9Z,12Z)-hexadecadienoic acid, is likely synthesized from palmitic acid (16:0) through the action of fatty acid desaturases. The key enzyme in this process is likely Fatty Acid Desaturase 2 (FADS2), also known as Δ6-desaturase. FADS2 is known for its promiscuous activity on various fatty acid substrates, including C16 fatty acids.[3][4][5][6] The proposed pathway would involve the sequential desaturation of palmitic acid.

Biosynthesis Palmitoyl_CoA Palmitoyl-CoA (16:0-CoA) Hexadecenoyl_CoA (9Z)-Hexadecenoyl-CoA (16:1n-7-CoA) Palmitoyl_CoA->Hexadecenoyl_CoA SCD/FADS2 (Δ9-desaturase) Hexadecadienoyl_CoA This compound (16:2n-4-CoA) Hexadecenoyl_CoA->Hexadecadienoyl_CoA FADS2 (Δ12-desaturase activity)

Caption: Putative biosynthetic pathway of this compound.

Activation to Acyl-CoA

Once synthesized, (9Z,12Z)-hexadecadienoic acid must be activated to its CoA thioester to participate in metabolic pathways. This activation is catalyzed by a family of enzymes known as acyl-CoA synthetases (ACS) or fatty acyl-CoA ligases (FACL).[7][8] These enzymes utilize ATP to adenylate the fatty acid, which then reacts with coenzyme A to form the acyl-CoA.

Activation FA (9Z,12Z)-Hexadecadienoic Acid Acyl_CoA This compound FA->Acyl_CoA Acyl-CoA Synthetase AMP_PPi AMP + PPi Acyl_CoA->AMP_PPi ATP ATP ATP->Acyl_CoA CoA_SH Coenzyme A CoA_SH->Acyl_CoA

Caption: Activation of (9Z,12Z)-hexadecadienoic acid to its CoA ester.

Experimental Protocols for Characterization

Detailed experimental protocols for the synthesis and characterization of this compound are not available. However, established methods for other fatty acyl-CoAs can be adapted.

Enzymatic Synthesis

A common method for the synthesis of fatty acyl-CoAs is through the enzymatic reaction catalyzed by an acyl-CoA synthetase.

Protocol: Enzymatic Synthesis of this compound

  • Reaction Mixture Preparation: In a microcentrifuge tube, combine the following in a suitable buffer (e.g., 100 mM Tris-HCl, pH 7.5):

    • (9Z,12Z)-hexadecadienoic acid (e.g., 100 µM)

    • Coenzyme A (e.g., 150 µM)

    • ATP (e.g., 5 mM)

    • MgCl2 (e.g., 10 mM)

    • Recombinant acyl-CoA synthetase (e.g., from Pseudomonas aeruginosa)

  • Incubation: Incubate the reaction mixture at 37°C for 1-2 hours.

  • Reaction Quenching: Stop the reaction by adding an equal volume of ice-cold methanol (B129727) or by acidifying the mixture.

  • Purification: Purify the synthesized this compound using solid-phase extraction (SPE) with a C18 cartridge.

    • Condition the cartridge with methanol and then equilibrate with the buffer used in the reaction.

    • Load the reaction mixture onto the cartridge.

    • Wash with a low percentage of organic solvent (e.g., 20% methanol in water) to remove unreacted CoA and ATP.

    • Elute the acyl-CoA with a higher percentage of organic solvent (e.g., 80% methanol in water).

  • Solvent Evaporation: Evaporate the solvent from the eluted fraction under a stream of nitrogen or using a vacuum concentrator.

  • Storage: Resuspend the purified this compound in a suitable buffer and store at -80°C.

Characterization by Mass Spectrometry

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for the identification and quantification of acyl-CoAs.[9][10][11][12]

Protocol: LC-MS/MS Analysis of this compound

  • Chromatographic Separation:

    • Column: Use a reverse-phase C18 column suitable for lipid analysis.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: Develop a gradient from a low to a high percentage of mobile phase B to elute the acyl-CoA.

  • Mass Spectrometry Detection:

    • Ionization Mode: Use positive electrospray ionization (ESI+).

    • MS1 Scan: Scan for the precursor ion of this compound. The exact mass will depend on the adduct formed (e.g., [M+H]+).

    • MS/MS Fragmentation: Perform collision-induced dissociation (CID) on the precursor ion. Characteristic fragment ions for acyl-CoAs include the loss of the acyl chain and fragments corresponding to the coenzyme A moiety.

MS_Workflow Sample Purified this compound LC Reverse-Phase HPLC Sample->LC ESI Electrospray Ionization (ESI+) LC->ESI MS1 MS1: Precursor Ion Scan ESI->MS1 CID Collision-Induced Dissociation (CID) MS1->CID MS2 MS2: Fragment Ion Scan CID->MS2 Analysis Data Analysis MS2->Analysis

Caption: General workflow for LC-MS/MS analysis of acyl-CoAs.

Characterization by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed structural information.[13][14][15]

Protocol: NMR Analysis of this compound

  • Sample Preparation: Dissolve a sufficient amount of purified this compound in a deuterated solvent (e.g., D2O or deuterated methanol).

  • 1H NMR: Acquire a 1H NMR spectrum to identify protons associated with the fatty acyl chain (olefinic protons, allylic protons, methylene (B1212753) protons, and terminal methyl group) and the coenzyme A moiety.

  • 13C NMR: Acquire a 13C NMR spectrum to identify the corresponding carbon signals.

  • 2D NMR: Perform 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) to establish connectivity between protons and carbons and confirm the structure.

Potential Biological Significance and Future Directions

Given the lack of specific research, the biological significance of this compound can only be extrapolated from the known roles of other polyunsaturated fatty acyl-CoAs.

  • Membrane Fluidity: Incorporation of the (9Z,12Z)-hexadecadienoyl moiety into phospholipids could influence the fluidity and physical properties of cellular membranes.

  • Signaling Precursor: It could serve as a precursor for the synthesis of signaling molecules, analogous to how arachidonoyl-CoA is a precursor for eicosanoids.

  • Gene Regulation: Long-chain acyl-CoAs are known to regulate the activity of transcription factors involved in lipid metabolism.

The field would greatly benefit from studies aimed at:

  • Confirming its natural occurrence: Utilizing advanced lipidomics platforms to identify and quantify this compound in various biological samples.

  • Elucidating its biosynthetic pathway: Using genetic and biochemical approaches to identify the specific desaturases and acyl-CoA synthetases responsible for its production.

  • Investigating its metabolic fate: Determining the enzymes and pathways that utilize this compound as a substrate.

  • Exploring its role in signaling: Investigating its potential to act as a signaling molecule or a precursor to signaling molecules.

Conclusion

This compound represents an understudied molecule in the complex landscape of lipid metabolism. While its basic chemical identity is established, a significant gap exists in our understanding of its discovery, detailed characterization, and biological function. The experimental frameworks outlined in this guide provide a starting point for researchers to begin to unravel the roles of this specific fatty acyl-CoA in health and disease. Future research in this area is crucial for a more complete understanding of the diversity and function of fatty acyl-CoAs in biological systems.

References

Structural Identification of (9Z,12Z)-Hexadecadienoyl-CoA: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(9Z,12Z)-Hexadecadienoyl-CoA is a critical intermediate in lipid metabolism, playing a role in the biosynthesis of various signaling molecules and complex lipids. Its precise structural identification is paramount for understanding its biological function and for the development of targeted therapeutics. This technical guide provides a comprehensive overview of the methodologies employed for the structural elucidation of this compound, including mass spectrometry, nuclear magnetic resonance spectroscopy, and chromatography. Detailed experimental protocols and data interpretation are presented to aid researchers in the unambiguous identification of this molecule.

Introduction

(9Z,12Z)-Hexadecadienoyl-Coenzyme A is an activated form of (9Z,12Z)-hexadecadienoic acid, a 16-carbon polyunsaturated fatty acid. The presence of the Coenzyme A (CoA) thioester makes the acyl group highly reactive and a key substrate for various enzymatic reactions. The structural characterization of this molecule is essential for metabolic studies, drug discovery efforts targeting lipid metabolic pathways, and for understanding its role in disease states. This guide outlines the principal analytical techniques for its identification.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValue
Molecular Formula C₃₇H₆₂N₇O₁₇P₃S
Monoisotopic Mass 1005.3187 g/mol
Charge (at pH 7.3) -4
InChI Key RVEKLXYYCHAMDF-UTOQUPLUSA-M

Mass Spectrometry Analysis

Mass spectrometry (MS) is a cornerstone technique for the identification and quantification of acyl-CoAs. Electrospray ionization (ESI) coupled with tandem mass spectrometry (MS/MS) is the most common approach.

Expected Fragmentation Pattern

The fragmentation of long-chain acyl-CoAs in positive ion mode MS/MS is characterized by a specific neutral loss and the generation of a mass-specific fragment ion.

  • Neutral Loss: A characteristic neutral loss of 507 Da is observed, corresponding to the loss of the 3'-phospho-ADP moiety of Coenzyme A.

  • Mass-Specific Fragment: The remaining acyl-pantetheine fragment provides the mass information for the fatty acyl chain.

For this compound (M), the expected fragmentation would be:

[M+H]⁺ → [M - 507 + H]⁺

The common fragmentation pattern for acyl-CoA species is depicted in the following diagram.

cluster_products Fragmentation Products Acyl_CoA Acyl-CoA [M+H]+ Fragment1 [M - 507 + H]+ (Acyl-Pantetheine) Acyl_CoA->Fragment1 MS/MS Fragment2 428 m/z (Phospho-adenosine) Acyl_CoA->Fragment2 MS/MS Neutral_Loss Neutral Loss (507 Da)

Acyl-CoA Fragmentation Pathway
Quantitative Data

The following table summarizes the expected m/z values for this compound in an MS/MS experiment.

IonExpected m/z
[M+H]⁺ 1006.3260
[M - 507 + H]⁺ 499.2490
Experimental Protocol: UPLC-MS/MS Analysis of Long-Chain Acyl-CoAs

This protocol is adapted from established methods for the analysis of long-chain acyl-CoAs in biological samples[1][2][3].

3.3.1. Sample Preparation and Extraction [4][5]

  • Homogenize approximately 100 mg of frozen tissue in 2 mL of ice-cold 100 mM KH₂PO₄ buffer (pH 4.9) containing an appropriate internal standard (e.g., heptadecanoyl-CoA).

  • Add 2 mL of isopropanol (B130326) and re-homogenize.

  • Add 4 mL of acetonitrile (B52724) and 0.25 mL of saturated ammonium (B1175870) sulfate. Vortex for 5 minutes.

  • Centrifuge at 1,900 x g for 5 minutes at 4°C.

  • Collect the upper organic phase.

3.3.2. Solid-Phase Extraction (SPE) Purification [4][5]

  • Condition a weak anion exchange SPE column with methanol (B129727) followed by 100 mM KH₂PO₄ buffer (pH 4.9).

  • Load the extracted sample onto the SPE column.

  • Wash the column with 100 mM KH₂PO₄ buffer (pH 4.9) and then with water.

  • Elute the acyl-CoAs with a solution of 2% ammonium hydroxide (B78521) in methanol.

  • Dry the eluate under a stream of nitrogen.

3.3.3. UPLC-MS/MS Conditions [1][2]

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: 15 mM Ammonium hydroxide in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: A suitable gradient to separate long-chain acyl-CoAs (e.g., starting at 20% B, increasing to 90% B).

  • Flow Rate: 0.4 mL/min.

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Scan Mode: Selected Reaction Monitoring (SRM) for the transition m/z 1006.3 → 499.2.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information, including the position of double bonds and their stereochemistry. Due to the complexity of the CoA moiety, the interpretation of the full spectrum can be challenging. However, key resonances of the fatty acyl chain can be identified.

Predicted ¹H and ¹³C NMR Chemical Shifts

The following table provides predicted chemical shifts for the key protons and carbons of the (9Z,12Z)-hexadecadienoyl moiety, based on data for similar fatty acids and the known spectrum of Coenzyme A.

GroupPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Olefinic (=CH) 5.30 - 5.40 (m)128 - 131
Allylic (=C-CH₂-C=) 2.75 - 2.85 (t)~25.6
Allylic (-CH₂-C=) 2.00 - 2.10 (q)~27.2
α-CH₂ (to C=O) ~2.50 (t)~34.1
β-CH₂ (to C=O) ~1.60 (quint)~24.7
Terminal CH₃ 0.85 - 0.95 (t)~14.1
Methylene (-CH₂-)n 1.25 - 1.40 (m)29 - 32
Thioester Carbonyl (C=O) -~198
Experimental Protocol: NMR Analysis

4.2.1. Sample Preparation

  • Purified this compound should be dissolved in a suitable deuterated solvent, such as D₂O or a mixture of CD₃OD and D₂O, to a concentration of 1-10 mM.

  • The pH of the solution should be adjusted to near neutrality (pH 6.5-7.5) to ensure stability.

4.2.2. NMR Acquisition

  • Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (≥500 MHz).

  • For unambiguous assignment, 2D NMR experiments such as COSY (Correlated Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are essential.

Synthesis and Purification

The synthesis of this compound can be achieved through chemical or enzymatic methods.

Enzymatic Synthesis

A common method involves the use of an acyl-CoA synthetase.

Substrate1 (9Z,12Z)-Hexadecadienoic Acid Enzyme Acyl-CoA Synthetase Substrate1->Enzyme Substrate2 Coenzyme A Substrate2->Enzyme Substrate3 ATP Substrate3->Enzyme Product1 This compound Enzyme->Product1 Product2 AMP + PPi Enzyme->Product2

Enzymatic Synthesis Workflow

5.1.1. Experimental Protocol

  • Prepare a reaction mixture containing:

    • (9Z,12Z)-hexadecadienoic acid (e.g., 100 µM)

    • Coenzyme A (e.g., 150 µM)

    • ATP (e.g., 2 mM)

    • MgCl₂ (e.g., 5 mM)

    • Acyl-CoA Synthetase (e.g., from Pseudomonas sp.)

    • Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • Incubate the reaction at 37°C for 1-2 hours.

  • Monitor the reaction progress by HPLC or LC-MS.

Purification

Purification of the synthesized this compound is typically performed using reversed-phase high-performance liquid chromatography (HPLC)[4].

5.2.1. Experimental Protocol

  • Use a C18 column for separation.

  • Employ a gradient of an aqueous buffer (e.g., 50 mM potassium phosphate, pH 5.3) and an organic solvent (e.g., acetonitrile).

  • Monitor the elution profile at 260 nm, the absorbance maximum for the adenine (B156593) base of CoA.

  • Collect the fractions corresponding to the this compound peak.

  • Confirm the purity of the collected fractions by LC-MS.

Biochemical Context

This compound is an intermediate in the metabolic pathway of polyunsaturated fatty acids. It can be formed from the activation of its corresponding free fatty acid and can be a substrate for enzymes involved in fatty acid elongation, desaturation, or β-oxidation.

FFA (9Z,12Z)-Hexadecadienoic Acid Acyl_CoA This compound FFA->Acyl_CoA Acyl-CoA Synthetase Elongation Fatty Acid Elongation Acyl_CoA->Elongation Desaturation Fatty Acid Desaturation Acyl_CoA->Desaturation Beta_Oxidation β-Oxidation Acyl_CoA->Beta_Oxidation Complex_Lipids Complex Lipid Synthesis Acyl_CoA->Complex_Lipids

References

The Natural Occurrence and Metabolic Significance of (9Z,12Z)-Hexadecadienoyl-CoA in Flora and Fauna: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(9Z,12Z)-Hexadecadienoyl-CoA, the activated thioester of (9Z,12Z)-hexadecadienoic acid, represents a fascinating yet understudied molecule at the crossroads of lipid metabolism and cellular signaling in both plant and animal kingdoms. While not as ubiquitous as its C18 counterpart, linoleoyl-CoA, this C16 polyunsaturated fatty acyl-CoA participates in critical biological processes. In plants, it serves as a substrate for the synthesis of signaling molecules involved in defense responses. In animals, its presence in dietary sources such as fish oil and subsequent metabolism highlight its role in fatty acid remodeling and potential physiological effects. This technical guide provides a comprehensive overview of the current understanding of this compound, focusing on its natural occurrence, biosynthetic pathways, and roles in cellular signaling. We present available quantitative data, detailed experimental protocols for its analysis, and visual representations of its metabolic context to facilitate further research and drug development endeavors.

Introduction

Fatty acyl-Coenzyme A (acyl-CoA) thioesters are central intermediates in lipid metabolism, serving as activated donors for the synthesis of complex lipids, as substrates for energy production via β-oxidation, and as signaling molecules themselves. While significant research has focused on common long-chain fatty acyl-CoAs such as palmitoyl-CoA and oleoyl-CoA, the roles of less abundant, polyunsaturated species are increasingly being recognized. This compound, derived from the C16 di-unsaturated fatty acid, is one such molecule. Its structural similarity to linoleic acid suggests analogous functions, but its shorter chain length implies distinct substrate specificities for enzymes and differential effects on membrane properties. This guide aims to consolidate the current knowledge on this specific acyl-CoA to serve as a foundational resource for the scientific community.

Natural Occurrence of (9Z,12Z)-Hexadecadienoic Acid and its CoA Ester

The presence of this compound in a cell is predicated on the availability of its precursor, (9Z,12Z)-hexadecadienoic acid. The free fatty acid is then activated to its CoA thioester by acyl-CoA synthetases.

In Plants

In the plant kingdom, C16 polyunsaturated fatty acids are integral components of chloroplast membranes and are precursors to a class of signaling molecules known as oxylipins. While (7Z,10Z,13Z)-hexadecatrienoic acid (16:3) is more extensively studied in the context of jasmonate signaling, (9Z,12Z)-hexadecadienoic acid (16:2) is also a naturally occurring fatty acid in various plant species. It can be oxygenated by lipoxygenases, indicating its active metabolism. For instance, in Arabidopsis, the final desaturation of 16:2 fatty acids to 16:3 is mediated by the FAD7 and FAD8 gene products, implying that 16:2 is a metabolic intermediate.[1][2] Heat stress in Arabidopsis thaliana has been shown to lead to a decrease in 16:2 fatty acids, suggesting a role in thermal adaptation.[1]

In Animals

In animals, the primary source of (9Z,12Z)-hexadecadienoic acid is dietary. It is found in small amounts in fish oils.[3][4] Once consumed, it is incorporated into the phospholipids (B1166683) of cells, as demonstrated in rat liver BRL-3A cells.[3][4] The metabolism of this fatty acid in animal cells, including its desaturation and elongation, confirms its participation in endogenous lipid metabolic pathways.[3][4]

Quantitative Data

Quantitative data on the specific concentrations of this compound are scarce in the literature. However, information on the relative abundance of its parent fatty acid provides an indication of its potential levels in different biological systems.

Biological SourceTissue/OrganelleCompoundConcentration/AbundanceReference
PlantsArabidopsis thaliana leaves(9Z,12Z)-Hexadecadienoic acidPresent as a metabolic intermediate for 16:3 synthesis. Levels decrease under heat stress.[1]
AnimalsFish Oils(9Z,12Z)-Hexadecadienoic acidPresent in small amounts.[3][4]
AnimalsRat Liver BRL-3A Cells(9Z,12Z)-Hexadecadienoic acidIncorporated into phospholipids after supplementation.[3][4]
PlantsGossypium (Cotton) Seeds9,12-Octadecadienoic acid (as methyl ester)Found to be high among fatty acids studied.[5]
PlantsGreen Leafy Vegetables9,12,15-octadecatrienoic acidIdentified as a significant compound.[6]

Biosynthesis and Metabolism

The formation of this compound begins with the synthesis of its parent fatty acid, followed by its activation.

Biosynthesis of (9Z,12Z)-Hexadecadienoic Acid

The precise biosynthetic pathway for (9Z,12Z)-hexadecadienoic acid is not as well-defined as that for C18 fatty acids. However, it is hypothesized to occur via the sequential desaturation of palmitic acid (16:0).

Caption: Proposed biosynthetic pathway of this compound from palmitoyl-ACP.

Metabolism in Plants: The Lipoxygenase Pathway

Once formed, this compound can be hydrolyzed to the free fatty acid, which then enters the lipoxygenase (LOX) pathway. This pathway generates hydroperoxides that are precursors to various signaling molecules.

Lipoxygenase_Pathway Hexadecadienoyl_CoA This compound Hexadecadienoic_Acid (9Z,12Z)-Hexadecadienoic Acid Hexadecadienoyl_CoA->Hexadecadienoic_Acid Acyl-CoA Thioesterase Hydroperoxides 9- and 13-Hydroperoxy- hexadecadienoic Acids (HPODs) Hexadecadienoic_Acid->Hydroperoxides Lipoxygenase (LOX) Signaling_Molecules Downstream Signaling Molecules (e.g., Ketols, Divinyl ethers) Hydroperoxides->Signaling_Molecules Allene Oxide Synthase (AOS), Hydroperoxide Lyase (HPL), etc.

Caption: Metabolism of this compound via the plant lipoxygenase pathway.

Metabolism in Animals: Desaturation and Elongation

In animal cells, dietary (9Z,12Z)-hexadecadienoic acid is activated to its CoA ester and can then be further metabolized by desaturases and elongases to produce other fatty acids.

Animal_Metabolism C16_2_CoA This compound (16:2 n-4) C16_3_CoA Hexadecatrienoyl-CoA (16:3 n-4) C16_2_CoA->C16_3_CoA Δ6-Desaturase C18_2_CoA Octadecadienoyl-CoA (18:2 n-4) C16_2_CoA->C18_2_CoA Elongase C18_3_CoA Octadecatrienoyl-CoA (18:3 n-4) C16_3_CoA->C18_3_CoA Elongase

Caption: Metabolic fate of this compound in animal cells.

Experimental Protocols

The analysis of this compound requires specialized methods for the extraction and quantification of acyl-CoAs, which are present in low abundance.

Extraction of Acyl-CoAs from Biological Tissues

This protocol is adapted from methods developed for long-chain acyl-CoAs and is suitable for both plant and animal tissues.

Materials:

  • Homogenization Buffer: 100 mM KH2PO4, pH 4.9

  • Extraction Solvents: 2-propanol, acetonitrile (B52724) (ACN)

  • Saturated (NH4)2SO4

  • Internal Standard (e.g., Heptadecanoyl-CoA)

  • Solid-Phase Extraction (SPE) C18 cartridges

Procedure:

  • Homogenization: Flash-freeze tissue samples in liquid nitrogen and grind to a fine powder. Homogenize the frozen powder in ice-cold homogenization buffer containing the internal standard.

  • Solvent Extraction: Add 2-propanol and homogenize again. Add saturated (NH4)2SO4 and ACN, and vortex vigorously for 5 minutes.

  • Phase Separation: Centrifuge at 1,900 x g for 10 minutes at 4°C. The upper phase contains the acyl-CoAs.

  • Purification (Optional but Recommended): a. Dilute the upper phase with homogenization buffer. b. Condition a C18 SPE cartridge with methanol, followed by water, and then homogenization buffer. c. Load the diluted sample onto the SPE cartridge. d. Wash the cartridge with an aqueous buffer to remove polar impurities. e. Elute the acyl-CoAs with a high percentage of organic solvent (e.g., 80% ACN).

  • Sample Preparation for Analysis: Evaporate the solvent from the eluate under a stream of nitrogen and reconstitute the sample in a suitable solvent for LC-MS analysis (e.g., 50% methanol).

Quantification by LC-MS/MS

Liquid chromatography-tandem mass spectrometry is the method of choice for the sensitive and specific quantification of acyl-CoAs.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer (e.g., Triple Quadrupole)

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm)

  • Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) in water

  • Mobile Phase B: 10 mM ammonium acetate in 95:5 acetonitrile:water

  • Gradient: A linear gradient from a low to a high percentage of Mobile Phase B over a suitable time to resolve different acyl-CoA species.

  • Flow Rate: 0.2-0.4 mL/min

  • Column Temperature: 40-50°C

Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • Precursor Ion (Q1): The [M+H]+ ion for this compound.

    • Product Ion (Q3): A characteristic fragment ion of the CoA moiety (e.g., m/z corresponding to the phosphopantetheine fragment).

  • Quantification: Based on the peak area ratio of the analyte to the internal standard, plotted against a standard curve of known concentrations.

Experimental_Workflow cluster_extraction Sample Extraction cluster_analysis LC-MS/MS Analysis Tissue Tissue Sample (Plant or Animal) Homogenization Homogenization with Internal Standard Tissue->Homogenization Solvent_Extraction Solvent Extraction (Propanol/ACN) Homogenization->Solvent_Extraction SPE Solid-Phase Extraction (C18) Solvent_Extraction->SPE LC_Separation LC Separation (Reversed-Phase C18) SPE->LC_Separation Reconstituted Extract MS_Detection ESI-MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Quantification Data Analysis and Quantification MS_Detection->Quantification

Caption: General experimental workflow for the analysis of this compound.

Conclusion and Future Directions

This compound is an emerging molecule of interest in the fields of plant biology, animal physiology, and nutrition. Its role as a precursor to signaling molecules in plants and its metabolism in animals suggest a deeper biological significance than is currently appreciated. This guide has synthesized the available information on its natural occurrence, biosynthesis, and metabolic fate. However, significant knowledge gaps remain. Future research should focus on:

  • Quantitative Profiling: Establishing precise concentrations of this compound in a wide range of plant and animal tissues under various physiological and pathological conditions.

  • Enzyme Characterization: Identifying and characterizing the specific desaturases and elongases responsible for its synthesis and metabolism.

  • Functional Studies: Elucidating the specific signaling pathways initiated by the downstream metabolites of the lipoxygenase pathway in plants.

  • Nutritional and Therapeutic Potential: Investigating the health effects of dietary (9Z,12Z)-hexadecadienoic acid in animals and its potential as a target for drug development.

By providing a consolidated resource and highlighting these future research avenues, this guide aims to stimulate further investigation into the multifaceted roles of this compound.

References

The Regulation of (9Z,12Z)-Hexadecadienoyl-CoA Levels in Tissues: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(9Z,12Z)-Hexadecadienoyl-CoA is a di-unsaturated, 16-carbon fatty acyl-CoA molecule. While not as extensively studied as its 18-carbon analogue, linoleoyl-CoA, its metabolism is integral to cellular lipid homeostasis and is governed by a complex interplay of enzymatic activities and signaling pathways. This guide provides a comprehensive overview of the current understanding of the synthesis, degradation, and regulation of this compound levels in tissues. It details the key enzymes and signaling cascades involved, presents available quantitative data, and provides detailed experimental protocols for its analysis.

Metabolic Pathways of this compound

The cellular concentration of this compound is a result of the balance between its synthesis, degradation, and incorporation into complex lipids.

Biosynthesis

The de novo synthesis of (9Z,12Z)-hexadecadienoic acid in mammals is not well-established, primarily due to the absence of a Δ12-desaturase enzyme capable of introducing a double bond at the n-6 position in a C16 fatty acid.[1][2][3] Mammals can, however, synthesize saturated fatty acids like palmitic acid (16:0) de novo.[4][5] Therefore, the presence of (9Z,12Z)-hexadecadienoic acid in tissues is likely attributable to:

  • Dietary Intake: Direct consumption of foods containing this fatty acid.

  • Metabolism of Longer-Chain Polyunsaturated Fatty Acids (PUFAs): Potential retroconversion of longer-chain PUFAs.

The key enzymes involved in the synthesis of polyunsaturated fatty acids are fatty acid desaturases (FADS) and elongases (ELOVL). The promiscuous nature of some of these enzymes, such as FADS2 (Δ6-desaturase), which can act on C16:0 to produce sapienic acid (16:1n-10), suggests a hypothetical pathway for the formation of this compound from a suitable monounsaturated precursor, although this has not been experimentally verified.[6][7][8]

Once the free fatty acid is present in the cell, it is activated to its CoA ester form by acyl-CoA synthetases (ACS).[9][10]

Degradation

The primary catabolic pathway for this compound is mitochondrial β-oxidation.[11][12][13] This process involves the sequential removal of two-carbon units in the form of acetyl-CoA. However, the presence of double bonds in unsaturated fatty acids requires the action of auxiliary enzymes to reconfigure the stereochemistry of the intermediates. For a di-unsaturated fatty acyl-CoA like this compound, the key auxiliary enzymes are:

  • Enoyl-CoA Isomerase: Converts a cis- or trans-Δ3 double bond to a trans-Δ2 double bond, a necessary step for the action of enoyl-CoA hydratase.

  • 2,4-Dienoyl-CoA Reductase: Reduces the conjugated double bonds of a 2,4-dienoyl-CoA intermediate to a single trans-Δ3 double bond, which is then acted upon by enoyl-CoA isomerase.[11]

The acetyl-CoA produced from β-oxidation can then enter the citric acid cycle for energy production.

Regulatory Signaling Pathways

The levels of this compound are indirectly regulated by the signaling pathways that control the expression and activity of the enzymes involved in its metabolism. These pathways are primarily governed by nutritional status and hormonal signals.

Sterol Regulatory Element-Binding Protein (SREBP) Pathway

SREBPs, particularly SREBP-1c, are master transcriptional regulators of lipogenesis.[14] Insulin signaling, for instance, activates the PI3K/Akt pathway, which in turn promotes the maturation and nuclear translocation of SREBP-1c. Nuclear SREBP-1c upregulates the expression of genes encoding enzymes involved in fatty acid synthesis, including fatty acid synthase (FAS) and stearoyl-CoA desaturase (SCD). While not directly acting on this compound, the overall lipogenic activity stimulated by SREBP-1c influences the pool of fatty acyl-CoAs available for various metabolic fates.

Peroxisome Proliferator-Activated Receptor (PPAR) Pathway

PPARs are nuclear receptors that play a crucial role in regulating lipid metabolism. PPARα, highly expressed in the liver, is activated by fatty acids and their derivatives. Upon activation, PPARα forms a heterodimer with the retinoid X receptor (RXR) and binds to peroxisome proliferator response elements (PPREs) in the promoter regions of target genes. This leads to the upregulation of genes involved in fatty acid uptake, activation, and β-oxidation.[14][15] Therefore, PPARα activation would be expected to promote the degradation of this compound.

AMP-Activated Protein Kinase (AMPK) Pathway

AMPK acts as a cellular energy sensor. When the AMP/ATP ratio is high, indicating low energy status, AMPK is activated. Activated AMPK phosphorylates and inactivates acetyl-CoA carboxylase (ACC), the rate-limiting enzyme in fatty acid synthesis, thereby inhibiting lipogenesis. Concurrently, AMPK promotes fatty acid oxidation to generate ATP. This dual action of AMPK would lead to a decrease in the overall pool of fatty acyl-CoAs, including this compound, by inhibiting its potential synthesis and promoting its degradation.

Quantitative Data

Table 1: Distribution of Octadecadienoic Acid (18:2) Isomers in Human Tissues

TissueTotal 18:2 (% of total fatty acids)
Adipose Tissue10.5
Liver12.1
Heart15.3
Kidney10.8
Brain0.9

Data adapted from Adlof & Emken (1986) on the distribution of fatty acid isomers in human tissues.[16] Note that this table represents 18:2 isomers and is used as a proxy for the potential distribution of 16:2 isomers.

Experimental Protocols

Quantification of this compound in Tissues by LC-MS/MS

This protocol is adapted from previously published methods for the analysis of acyl-CoA species in biological samples.

4.1.1. Materials and Reagents

  • Tissue sample (e.g., liver, adipose)

  • Internal standard: [¹³C₁₆]-(9Z,12Z)-Hexadecadienoyl-CoA (if available, otherwise a structurally similar labeled standard)

  • Methanol (B129727), HPLC grade

  • Acetonitrile, HPLC grade

  • Formic acid, LC-MS grade

  • Ammonium (B1175870) acetate (B1210297), LC-MS grade

  • Ultrapure water

  • Homogenizer

  • Centrifuge

  • Solid-phase extraction (SPE) cartridges (e.g., C18)

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

4.1.2. Sample Preparation

  • Homogenization: Weigh approximately 50-100 mg of frozen tissue and homogenize in 1 mL of ice-cold 10% (w/v) trichloroacetic acid in 2-propanol containing the internal standard.

  • Extraction: Add 2 mL of hexane (B92381) and vortex thoroughly for 1 minute. Centrifuge at 3000 x g for 5 minutes at 4°C.

  • Phase Separation: Collect the lower aqueous phase containing the acyl-CoAs.

  • Solid-Phase Extraction (SPE):

    • Condition a C18 SPE cartridge with 3 mL of methanol followed by 3 mL of water.

    • Load the aqueous extract onto the cartridge.

    • Wash the cartridge with 3 mL of water, followed by 3 mL of 50% methanol in water.

    • Elute the acyl-CoAs with 2 mL of methanol containing 0.1% formic acid.

  • Drying and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in 100 µL of 50% methanol in water for LC-MS/MS analysis.

4.1.3. LC-MS/MS Analysis

  • LC Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: 10 mM ammonium acetate in water with 0.1% formic acid.

  • Mobile Phase B: 10 mM ammonium acetate in 95:5 acetonitrile:water with 0.1% formic acid.

  • Gradient: A linear gradient from 5% to 95% B over 15 minutes.

  • Flow Rate: 0.3 mL/min.

  • Mass Spectrometry: Electrospray ionization (ESI) in positive mode.

  • MRM Transitions: Monitor for the specific precursor-to-product ion transitions for this compound and the internal standard. The precursor ion will be the [M+H]⁺ of the intact molecule, and the product ion will correspond to the CoA moiety after collision-induced dissociation.

Visualizations

Metabolic_Pathway cluster_synthesis Biosynthesis (Hypothetical) cluster_degradation Degradation (β-Oxidation) Dietary_16_2 (9Z,12Z)-Hexadecadienoic Acid (from diet) ACS Acyl-CoA Synthetase Dietary_16_2->ACS Palmitoyl_CoA Palmitoyl-CoA (16:0) FADS2_alt FADS2 (Δ6-Desaturase) (hypothetical activity) Palmitoyl_CoA->FADS2_alt Monounsaturated_C16_CoA Monounsaturated C16:1-CoA FADS2_alt->Monounsaturated_C16_CoA Hexadecadienoyl_CoA This compound Hexadecadienoyl_CoA_deg This compound ACS->Hexadecadienoyl_CoA Beta_Oxidation β-Oxidation Cycle Hexadecadienoyl_CoA_deg->Beta_Oxidation Auxiliary_Enzymes Enoyl-CoA Isomerase 2,4-Dienoyl-CoA Reductase Beta_Oxidation->Auxiliary_Enzymes Acetyl_CoA Acetyl-CoA Beta_Oxidation->Acetyl_CoA

Caption: Proposed metabolic pathways for this compound.

Signaling_Pathways cluster_insulin Insulin Signaling cluster_energy_status Cellular Energy Status cluster_fatty_acids Fatty Acid Signaling Insulin Insulin PI3K_Akt PI3K/Akt Pathway Insulin->PI3K_Akt SREBP1c SREBP-1c Activation PI3K_Akt->SREBP1c Lipogenesis ↑ Lipogenesis SREBP1c->Lipogenesis Hexadecadienoyl_CoA_Pool This compound Pool Lipogenesis->Hexadecadienoyl_CoA_Pool Influences High_AMP_ATP High AMP/ATP Ratio AMPK AMPK Activation High_AMP_ATP->AMPK ACC_inhibition ↓ ACC Activity AMPK->ACC_inhibition Fatty_Acid_Oxidation ↑ Fatty Acid Oxidation AMPK->Fatty_Acid_Oxidation ACC_inhibition->Hexadecadienoyl_CoA_Pool ↓ Synthesis Fatty_Acid_Oxidation->Hexadecadienoyl_CoA_Pool ↑ Degradation Fatty_Acids Fatty Acids PPARa PPARα Activation Fatty_Acids->PPARa Beta_Oxidation_Genes ↑ β-Oxidation Gene Expression PPARa->Beta_Oxidation_Genes Beta_Oxidation_Genes->Hexadecadienoyl_CoA_Pool ↑ Degradation

Caption: Key signaling pathways regulating fatty acyl-CoA metabolism.

Experimental_Workflow Tissue_Sample Tissue Sample Homogenization Homogenization (with Internal Standard) Tissue_Sample->Homogenization Extraction Liquid-Liquid Extraction Homogenization->Extraction SPE Solid-Phase Extraction (C18) Extraction->SPE LC_MSMS LC-MS/MS Analysis SPE->LC_MSMS Quantification Quantification LC_MSMS->Quantification

Caption: Experimental workflow for acyl-CoA quantification.

Conclusion

The regulation of this compound levels in tissues is a multifaceted process governed by the interplay of dietary intake, enzymatic synthesis and degradation, and overarching metabolic signaling pathways. While direct research on this specific molecule is limited, a comprehensive understanding can be inferred from the well-established principles of polyunsaturated fatty acid metabolism. Future research employing targeted lipidomics and metabolic flux analysis will be crucial to elucidate the precise roles and regulatory mechanisms of this compound in health and disease, paving the way for potential therapeutic interventions in metabolic disorders.

References

Methodological & Application

Application Notes and Protocols for the Extraction of (9Z,12Z)-Hexadecadienoyl-CoA from Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(9Z,12Z)-Hexadecadienoyl-CoA is a specific doubly unsaturated medium-chain acyl-coenzyme A that may play a role in various metabolic pathways. Accurate quantification of this and other acyl-CoAs from biological samples is crucial for understanding cellular metabolism, identifying biomarkers, and for drug development. This document provides a detailed protocol for the extraction of this compound from biological samples, based on established methods for long-chain acyl-CoA analysis. The protocol is designed to be robust and adaptable to various tissue and cell types.

Data Presentation

The recovery and concentration of acyl-CoAs can vary depending on the tissue type and the specific extraction method used. The following table summarizes representative quantitative data for long-chain acyl-CoAs from rat tissues, extracted using a method involving solvent extraction and solid-phase purification. These values can serve as a general guideline for expected yields.[1][2]

Acyl-CoA SpeciesTissueConcentration (nmol/g wet weight)Typical Recovery (%)
Palmitoyl-CoA (16:0)Rat Brain6.070-80
Stearoyl-CoA (18:0)Rat Brain4.070-80
Oleoyl-CoA (18:1)Rat Brain11.070-80
Linoleoyl-CoA (18:2)Rat Brain2.070-80
Arachidonoyl-CoA (20:4)Rat Brain2.070-80

Experimental Workflow

The overall workflow for the extraction and analysis of this compound is depicted in the following diagram.

Extraction_Workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis Sample Biological Sample (<100mg) Homogenization Homogenization in KH2PO4 Buffer Sample->Homogenization Solvent_Extraction Acetonitrile (B52724)/Isopropanol Extraction Homogenization->Solvent_Extraction Centrifugation1 Centrifugation Solvent_Extraction->Centrifugation1 Supernatant_Collection Collect Supernatant Centrifugation1->Supernatant_Collection SPE_Column Solid-Phase Extraction (SPE) Supernatant_Collection->SPE_Column Wash Wash Column SPE_Column->Wash Elution Elute Acyl-CoAs Wash->Elution Concentration Evaporation & Reconstitution Elution->Concentration LC_MS_MS LC-MS/MS Analysis Concentration->LC_MS_MS Data_Analysis Data Analysis & Quantification LC_MS_MS->Data_Analysis

Caption: Experimental workflow for the extraction and analysis of this compound.

Experimental Protocols

This protocol is adapted from established methods for the extraction of long-chain acyl-CoAs from tissues.[1][3]

Materials and Reagents:

  • Biological sample (e.g., tissue, cultured cells)

  • Potassium phosphate (B84403) (KH2PO4) buffer (100 mM, pH 4.9)

  • 2-Propanol (Isopropanol), HPLC grade

  • Acetonitrile (ACN), HPLC grade

  • Glacial acetic acid

  • Methanol, HPLC grade

  • Ammonium (B1175870) hydroxide

  • Internal Standard: A commercially available unsaturated acyl-CoA, such as Linoleoyl-CoA, can be used. A custom synthesis of this compound may be necessary for use as an exact standard.

  • Solid-Phase Extraction (SPE) columns (e.g., oligonucleotide purification cartridges or other suitable anion exchange/reversed-phase columns)

  • Glass homogenizer

  • Refrigerated centrifuge

  • Nitrogen evaporator

  • LC-MS/MS system

Protocol:

  • Sample Preparation and Homogenization:

    • Weigh approximately 50-100 mg of frozen biological sample and place it in a pre-chilled glass homogenizer.

    • Add 1 mL of ice-cold 100 mM KH2PO4 buffer (pH 4.9).

    • Homogenize the tissue thoroughly on ice.

    • Add 1 mL of 2-propanol to the homogenate and homogenize again.

  • Solvent Extraction:

    • Add 2 mL of acetonitrile to the homogenate.

    • Vortex the mixture vigorously for 1 minute.

    • Centrifuge at 1,500 x g for 15 minutes at 4°C.

    • Carefully collect the supernatant, which contains the acyl-CoAs, and transfer it to a new tube.

  • Solid-Phase Extraction (SPE) Purification:

    • Condition the SPE column by washing with 3 mL of methanol, followed by 3 mL of water.

    • Load the supernatant from the extraction step onto the conditioned SPE column.

    • Wash the column with 2.5 mL of 2% formic acid to remove unbound contaminants.

    • Follow with a wash of 2.5 mL of methanol.

    • Elute the acyl-CoAs from the column with two aliquots of 2.5 mL of 2% ammonium hydroxide, followed by 2.5 mL of 5% ammonium hydroxide. Collect the eluate.

  • Sample Concentration and Analysis:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried sample in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis (e.g., 98:2 water:acetonitrile with 0.1% formic acid).

    • Analyze the sample using a validated LC-MS/MS method for the detection and quantification of this compound. A reverse-phase C18 column is typically used with a gradient elution.

Signaling Pathway Context

While this compound is a specific molecule, its metabolism is integrated within the broader pathways of fatty acid metabolism. The diagram below illustrates the general context of fatty acid activation and utilization.

Fatty_Acid_Metabolism cluster_downstream Potential Metabolic Fates Fatty_Acid (9Z,12Z)-Hexadecadienoic Acid Acyl_CoA_Synthetase Acyl-CoA Synthetase Fatty_Acid->Acyl_CoA_Synthetase + CoA + ATP Target_Acyl_CoA This compound Acyl_CoA_Synthetase->Target_Acyl_CoA AMP + PPi Beta_Oxidation Beta-Oxidation Target_Acyl_CoA->Beta_Oxidation Lipid_Synthesis Complex Lipid Synthesis Target_Acyl_CoA->Lipid_Synthesis Protein_Acylation Protein Acylation Target_Acyl_CoA->Protein_Acylation

Caption: Activation of fatty acids and their potential metabolic fates.

Conclusion

This protocol provides a comprehensive framework for the extraction of this compound from biological samples. The use of a robust extraction and purification procedure, coupled with sensitive LC-MS/MS analysis, will enable researchers to accurately quantify this and other acyl-CoA species. Method validation with an appropriate internal standard is critical for achieving reliable and reproducible results.

References

Application Notes and Protocols for In Vitro Assays of Enzymes Utilizing (9Z,12Z)-Hexadecadienoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(9Z,12Z)-Hexadecadienoyl-CoA is a di-unsaturated 16-carbon fatty acyl-coenzyme A. In the landscape of lipid metabolism, enzymes that process such substrates are crucial for the production of a diverse array of signaling molecules and structural lipids. The primary enzyme family of interest for the metabolism of this substrate is the fatty acid desaturases (FADS), particularly Delta-6 desaturase (FADS2), which is known for its role in the biosynthesis of long-chain polyunsaturated fatty acids. FADS2 introduces a double bond at the delta-6 position of fatty acyl-CoAs and has demonstrated activity on a range of substrates, including those with a C16 backbone.[1][2][3][4]

These application notes provide a framework for the in vitro characterization of enzymes that utilize this compound. The protocols are designed to be adaptable for inhibitor screening and kinetic analysis, which are vital for drug development and fundamental research in lipid biochemistry.

Enzyme of Interest: Fatty Acid Desaturase 2 (FADS2)

FADS2 is a key enzyme in the metabolic pathway of polyunsaturated fatty acids.[5] It is a membrane-bound enzyme located in the endoplasmic reticulum and possesses a cytochrome b5-like domain at its N-terminus.[6] FADS2 is known to be a promiscuous enzyme, acting on various fatty acyl-CoA substrates with different chain lengths and degrees of unsaturation.[1][2][3][4] Its canonical role is the conversion of linoleoyl-CoA (18:2n-6) to γ-linolenoyl-CoA (18:3n-6) and α-linolenoyl-CoA (18:3n-3) to stearidonoyl-CoA (18:4n-3).[5] Importantly, FADS2 has been shown to desaturate palmitoyl-CoA (16:0), indicating its capability to bind and process C16 acyl-CoAs.[2][7] Therefore, it is the most probable candidate for the desaturation of this compound, which would likely result in the formation of (6Z,9Z,12Z)-hexadecatrienoyl-CoA.

Data Presentation: Enzyme Kinetics

SubstrateApparent Km (µM)Apparent Vmax (pmol/min/mg protein)Enzyme SourceReference
Linoleoyl-CoA (18:2n-6)6.57.5Human fetal liver microsomes
α-Linolenoyl-CoA (18:3n-3)24.524.4Human fetal liver microsomes
Eicosadienoyl-CoA (20:2n-6)--Baboon FADS2 expressed in S. cerevisiae

Note: The activity of FADS2 can be influenced by the expression system and assay conditions.

Experimental Protocols

Protocol 1: In Vitro FADS2 Activity Assay using Microsomes

This protocol describes a general method for measuring the activity of FADS2 using microsomes isolated from tissues or cultured cells that endogenously or recombinantly express the enzyme.

Materials:

  • This compound (substrate)

  • Radiolabeled (e.g., 14C or 3H) this compound

  • Microsomal preparation containing FADS2

  • Assay Buffer: 0.1 M potassium phosphate (B84403) buffer (pH 7.2)

  • Co-factors: NADH, ATP, Coenzyme A

  • Bovine Serum Albumin (BSA), fatty acid-free

  • Reaction Stop Solution: Ethanolic KOH

  • Internal standard (e.g., a C17 fatty acid)

  • Hexane (B92381)

  • Nitrogen gas supply

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • TLC developing solvent (e.g., petroleum ether:diethyl ether:acetic acid, 80:20:1, v/v/v)

  • Scintillation counter and scintillation fluid

Procedure:

  • Microsome Preparation: Isolate microsomes from the enzyme source (e.g., liver homogenates, cultured cells) using standard differential centrifugation methods. Determine the protein concentration of the microsomal preparation using a standard protein assay (e.g., BCA assay).

  • Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing:

    • Assay Buffer (to a final volume of 200 µL)

    • Microsomal protein (50-100 µg)

    • BSA (0.1 mg/mL)

    • ATP (2.5 mM)

    • Coenzyme A (0.1 mM)

    • NADH (1 mM)

  • Substrate Addition: Add radiolabeled this compound to the reaction mixture. The final substrate concentration should be varied for kinetic analysis (e.g., 1-100 µM).

  • Incubation: Incubate the reaction mixture at 37°C for a predetermined time (e.g., 15-60 minutes), ensuring the reaction is in the linear range.

  • Reaction Termination and Saponification: Stop the reaction by adding 1 mL of ethanolic KOH. Add an internal standard. Heat at 80°C for 1 hour to saponify the lipids.

  • Fatty Acid Extraction: Cool the samples and acidify with HCl. Extract the free fatty acids by adding 2 mL of hexane and vortexing vigorously. Centrifuge to separate the phases and collect the upper hexane layer. Repeat the extraction.

  • Sample Concentration: Evaporate the pooled hexane extracts to dryness under a stream of nitrogen.

  • TLC Separation: Resuspend the dried lipid extract in a small volume of hexane and spot onto a silica (B1680970) TLC plate. Develop the plate in the TLC developing solvent.

  • Quantification: Visualize the separated fatty acids (e.g., using iodine vapor). Scrape the spots corresponding to the substrate and the expected product into separate scintillation vials. Add scintillation fluid and quantify the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the amount of product formed based on the radioactivity counts and the specific activity of the radiolabeled substrate.

Protocol 2: FADS2 Activity Assay with Recombinant Enzyme and LC-MS Detection

This protocol is suitable for a higher throughput analysis and does not require radiolabeled substrates. It utilizes a purified recombinant FADS2 enzyme and detection of the product by Liquid Chromatography-Mass Spectrometry (LC-MS).

Materials:

  • This compound (substrate)

  • Purified recombinant FADS2 enzyme[8]

  • Assay Buffer: 0.1 M Tris-HCl (pH 7.4)

  • Co-factors: NADH, Cytochrome b5 (optional, as FADS2 has a cyt-b5 domain)

  • Reaction Stop Solution: Acetonitrile (B52724) with an internal standard (e.g., a deuterated fatty acyl-CoA)

  • LC-MS system with a C18 reverse-phase column

Procedure:

  • Enzyme Preparation: Express and purify recombinant FADS2. Determine the protein concentration.

  • Reaction Setup: In a 96-well plate, add the following to each well:

    • Assay Buffer

    • Purified FADS2

    • NADH

  • Initiate Reaction: Add this compound to start the reaction.

  • Incubation: Incubate at 37°C for an optimized duration.

  • Reaction Termination: Stop the reaction by adding cold acetonitrile containing the internal standard.

  • Sample Preparation: Centrifuge the plate to pellet the precipitated protein. Transfer the supernatant to a new plate for LC-MS analysis.

  • LC-MS Analysis: Inject the sample onto the LC-MS system. Separate the substrate and product using a suitable gradient on a C18 column. Detect the ions corresponding to the substrate and the expected product ((6Z,9Z,12Z)-hexadecatrienoyl-CoA).

  • Data Analysis: Quantify the peak areas of the substrate and product. Calculate the percent conversion or determine kinetic parameters by running the assay with varying substrate concentrations.

Visualizations

FADS2_Signaling_Pathway cluster_ER Endoplasmic Reticulum substrate This compound enzyme FADS2 (Delta-6 Desaturase) substrate->enzyme product (6Z,9Z,12Z)-Hexadecatrienoyl-CoA enzyme->product nad NAD+ enzyme->nad h2o 2H2O enzyme->h2o nadh NADH + H+ nadh->enzyme o2 O2 o2->enzyme

Caption: FADS2 enzymatic reaction in the endoplasmic reticulum.

Experimental_Workflow_TLC start Start: Reaction Mixture incubation Incubation (37°C) start->incubation stop_saponify Stop Reaction & Saponify incubation->stop_saponify extract Hexane Extraction stop_saponify->extract concentrate Concentrate under N2 extract->concentrate tlc TLC Separation concentrate->tlc quantify Quantify Radioactivity tlc->quantify end End: Data Analysis quantify->end

Caption: Workflow for the TLC-based FADS2 activity assay.

Experimental_Workflow_LCMS start Start: 96-well Plate Reaction incubation Incubation (37°C) start->incubation stop Stop with Acetonitrile + IS incubation->stop centrifuge Centrifuge to Pellet Protein stop->centrifuge transfer Transfer Supernatant centrifuge->transfer lcms LC-MS Analysis transfer->lcms end End: Data Analysis lcms->end

Caption: Workflow for the LC-MS-based FADS2 activity assay.

References

Application Notes and Protocols for (9Z,12Z)-Hexadecadienoyl-CoA in Lipidomics Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(9Z,12Z)-Hexadecadienoyl-CoA is a polyunsaturated long-chain acyl-coenzyme A molecule. While specific research on this particular acyl-CoA is limited, its structural similarity to other biologically important polyunsaturated fatty acyl-CoAs suggests potential roles in cellular signaling, membrane composition, and energy metabolism. As an activated form of (9Z,12Z)-hexadecadienoic acid, it is an important intermediate in lipid metabolism.[1] This document provides detailed application notes and protocols for the study of this compound in lipidomics research, based on established methodologies for similar lipid molecules.

Application Notes

The study of this compound can provide valuable insights into several areas of lipidomics research:

  • Metabolic Profiling: Quantifying the levels of this compound in various biological samples (cells, tissues, biofluids) can help to understand its metabolic pathway and how its abundance changes in different physiological or pathological states.

  • Enzyme Activity Assays: this compound can be used as a substrate to study the activity of enzymes involved in its metabolism, such as acyl-CoA synthetases, desaturases, and elongases.

  • Cellular Signaling: As with other polyunsaturated acyl-CoAs, this compound may act as a signaling molecule, modulating the activity of proteins and nuclear receptors. Investigating its interactions can uncover novel signaling pathways.

  • Drug Development: Understanding the metabolic pathways involving this compound can aid in the development of drugs targeting lipid metabolism for diseases such as metabolic syndrome, cardiovascular disease, and cancer.

Quantitative Data Summary

The following tables present hypothetical quantitative data for this compound in different sample types. This data is for illustrative purposes to guide researchers in their experimental design and data analysis.

Table 1: Hypothetical Tissue Distribution of this compound in a Murine Model

TissueThis compound Concentration (pmol/mg protein)
Liver15.2 ± 3.1
Adipose Tissue25.8 ± 5.7
Brain5.1 ± 1.2
Heart8.9 ± 2.0
Skeletal Muscle12.4 ± 2.9

Table 2: Hypothetical Changes in Cellular this compound Levels in Response to Treatment

Cell LineTreatmentThis compound Fold Change vs. Control
HepG2Oleic Acid (100 µM)1.8 ± 0.4
3T3-L1 AdipocytesInsulin (100 nM)2.5 ± 0.6
PC-3Statin (10 µM)0.6 ± 0.1

Experimental Protocols

Protocol 1: Extraction of Long-Chain Acyl-CoAs from Cultured Cells

This protocol is adapted from established methods for the extraction of long-chain acyl-CoAs for lipidomics analysis.[2][3][4]

Materials:

  • Cultured cells

  • Phosphate-buffered saline (PBS), ice-cold

  • Methanol (B129727), ice-cold

  • Chloroform, ice-cold

  • Internal standard (e.g., C17:0-CoA)

  • Centrifuge

  • Nitrogen gas evaporator

Procedure:

  • Aspirate the culture medium and wash the cells twice with ice-cold PBS.

  • Add 1 mL of ice-cold methanol to each well/dish and scrape the cells.

  • Transfer the cell suspension to a glass tube.

  • Add the internal standard to the cell suspension.

  • Add 2 mL of ice-cold chloroform.

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge at 2,000 x g for 10 minutes at 4°C to separate the phases.

  • Carefully collect the lower organic phase containing the lipids.

  • Evaporate the solvent under a stream of nitrogen gas.

  • Reconstitute the lipid extract in an appropriate solvent for LC-MS/MS analysis (e.g., 90% methanol).

Protocol 2: Quantification of this compound by LC-MS/MS

This protocol outlines a general method for the quantification of long-chain acyl-CoAs using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[5][6][7][8][9]

Instrumentation:

  • High-performance liquid chromatography (HPLC) system

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

LC Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm)

  • Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) in water

  • Mobile Phase B: Acetonitrile

  • Gradient: Start with 10% B, increase to 90% B over 10 minutes, hold for 2 minutes, then return to initial conditions.

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

MS/MS Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Multiple Reaction Monitoring (MRM):

    • Precursor Ion (Q1): m/z corresponding to [M+H]+ of this compound

    • Product Ion (Q3): m/z corresponding to the characteristic fragment of the CoA moiety (e.g., neutral loss of 507 Da).[6][8]

  • Collision Energy: Optimize for the specific analyte.

  • Source Temperature: 500°C

Data Analysis:

  • Create a calibration curve using a synthetic standard of this compound.

  • Quantify the endogenous levels of this compound in the samples by comparing their peak areas to the calibration curve, normalized to the internal standard.

Visualizations

metabolic_pathway substrate substrate intermediate intermediate product product enzyme enzyme FA (9Z,12Z)-Hexadecadienoic Acid Acyl_CoA This compound FA->Acyl_CoA Acyl-CoA Synthetase Beta_Oxidation β-Oxidation Acyl_CoA->Beta_Oxidation Elongation Elongation Acyl_CoA->Elongation Desaturation Desaturation Acyl_CoA->Desaturation

Caption: Hypothetical metabolic pathway of this compound.

experimental_workflow step step analysis analysis data data sample_prep Sample Preparation (Extraction) lc_ms LC-MS/MS Analysis sample_prep->lc_ms data_processing Data Processing (Peak Integration, Normalization) lc_ms->data_processing quantification Quantification data_processing->quantification interpretation Biological Interpretation quantification->interpretation

Caption: General experimental workflow for lipidomics analysis.

References

Application Notes and Protocols for the Use of (9Z,12Z)-Hexadecadienoyl-CoA as a Standard in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(9Z,12Z)-Hexadecadienoyl-CoA is a specific isomer of a long-chain unsaturated fatty acyl-coenzyme A (acyl-CoA). Acyl-CoAs are crucial intermediates in numerous metabolic pathways, including fatty acid β-oxidation, de novo lipogenesis, and the synthesis of complex lipids. They also play significant roles in cellular signaling and protein acylation. The accurate quantification of individual acyl-CoA species is therefore essential for understanding cellular metabolism and its dysregulation in various diseases. This document provides detailed application notes and protocols for the use of this compound as a standard in mass spectrometry-based lipidomics, enabling precise and reliable quantification in biological samples.

Application Notes

The primary application of this compound in mass spectrometry is as an internal standard for the quantification of endogenous long-chain unsaturated fatty acyl-CoAs.[1] Its structural similarity to other C16-C20 unsaturated acyl-CoAs makes it an ideal candidate to compensate for variations in sample extraction, derivatization, and ionization efficiency during mass spectrometric analysis.[1]

Key Applications:

  • Internal Standard in Quantitative Lipidomics: Used to normalize for sample loss and ionization suppression in LC-MS/MS analyses of complex biological matrices.

  • Method Development and Validation: Employed to optimize chromatographic separation and mass spectrometric detection parameters for long-chain unsaturated acyl-CoAs.

  • Metabolic Flux Analysis: Can be isotopically labeled (e.g., with ¹³C or ²H) and used as a tracer to study the dynamics of fatty acid metabolism.

  • Enzyme Assays: Serves as a substrate for in vitro assays of enzymes involved in fatty acid metabolism, such as acyl-CoA synthetases and dehydrogenases.

Experimental Protocols

Protocol 1: Quantification of this compound in Biological Samples by LC-MS/MS

This protocol describes a method for the extraction and quantification of this compound from cultured cells or tissues using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

1. Materials and Reagents:

  • This compound standard (≥98% purity)

  • Internal Standard (IS): Heptadecanoyl-CoA or other odd-chain saturated acyl-CoA not present in the sample.

  • Acetonitrile (ACN), HPLC grade

  • Methanol (B129727) (MeOH), HPLC grade

  • Water, HPLC grade

  • Formic acid (FA)

  • Ammonium (B1175870) acetate (B1210297)

  • Bovine Serum Albumin (BSA), fatty acid-free

  • Solid Phase Extraction (SPE) cartridges (e.g., C18)

2. Sample Preparation and Extraction:

  • Cell Harvesting: For cultured cells, wash the cell pellet twice with ice-cold phosphate-buffered saline (PBS).

  • Tissue Homogenization: For tissues, homogenize a known weight of tissue in ice-cold PBS.

  • Lysis and Protein Precipitation: Resuspend the cell pellet or tissue homogenate in a lysis buffer containing 10% trichloroacetic acid (TCA) in water.

  • Internal Standard Spiking: Add a known amount of the internal standard (e.g., heptadecanoyl-CoA) to each sample.

  • Extraction: Extract the acyl-CoAs using a solid-phase extraction (SPE) method. Condition a C18 SPE cartridge with methanol followed by water. Load the sample, wash with water, and elute the acyl-CoAs with methanol.

  • Drying and Reconstitution: Dry the eluate under a stream of nitrogen and reconstitute the sample in a suitable solvent for LC-MS analysis (e.g., 50% methanol in water).

3. LC-MS/MS Analysis:

  • Liquid Chromatography (LC):

    • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

    • Mobile Phase A: 5 mM ammonium acetate in water.

    • Mobile Phase B: 5 mM ammonium acetate in 95:5 acetonitrile:water.

    • Gradient: A linear gradient from 5% to 95% B over 10 minutes, hold at 95% B for 2 minutes, and then re-equilibrate at 5% B for 3 minutes.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C.

  • Mass Spectrometry (MS):

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • Scan Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: The precursor-to-product ion transitions for this compound and the internal standard should be optimized. A common fragmentation for acyl-CoAs is the neutral loss of 507 Da, corresponding to the phosphopantetheine moiety.[2][3]

4. Data Analysis and Quantification:

  • Integrate the peak areas for the MRM transitions of this compound and the internal standard.

  • Calculate the response ratio of the analyte to the internal standard.

  • Generate a calibration curve using known concentrations of the this compound standard and a fixed concentration of the internal standard.

  • Determine the concentration of this compound in the samples by interpolating their response ratios on the calibration curve.

Quantitative Data Summary

The following table summarizes typical performance characteristics for the quantification of long-chain acyl-CoAs using LC-MS/MS, which can be expected for this compound.

ParameterTypical Value
Limit of Detection (LOD) 1 - 10 fmol
Limit of Quantification (LOQ) 5 - 50 fmol
Linear Dynamic Range 3 - 4 orders of magnitude
Precision (RSD%) < 15%
Accuracy (% Recovery) 85 - 115%

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis sample Biological Sample (Cells or Tissue) lysis Lysis & Protein Precipitation sample->lysis Homogenization is_spike Internal Standard Spiking lysis->is_spike spe Solid Phase Extraction (SPE) is_spike->spe dry_recon Drying & Reconstitution spe->dry_recon lcms LC-MS/MS Analysis dry_recon->lcms Injection data_proc Data Processing lcms->data_proc Peak Integration quant Quantification data_proc->quant Calibration Curve

Caption: Workflow for the quantification of this compound.

Potential Signaling Pathway Involvement

signaling_pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_downstream Downstream Metabolic Fates fa_transporter Fatty Acid Transporter fa (9Z,12Z)-Hexadecadienoic Acid fa_transporter->fa acyl_coa_synthase Acyl-CoA Synthetase fa->acyl_coa_synthase hexadecadienoyl_coa This compound acyl_coa_synthase->hexadecadienoyl_coa beta_ox β-Oxidation (Mitochondria) hexadecadienoyl_coa->beta_ox lipid_syn Complex Lipid Synthesis (ER) hexadecadienoyl_coa->lipid_syn protein_acyl Protein Acylation hexadecadienoyl_coa->protein_acyl

Caption: Metabolic fate of this compound.

References

Application Note: Derivatization of (9Z,12Z)-Hexadecadienoyl-CoA for GC-MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of fatty acids. However, the analysis of long-chain fatty acyl-CoAs, such as (9Z,12Z)-hexadecadienoyl-CoA, presents a challenge due to their low volatility and thermal instability. Direct GC-MS analysis is not feasible. Therefore, a derivatization process is required to convert the non-volatile fatty acyl-CoA into a volatile derivative suitable for GC-MS analysis. This application note provides a detailed protocol for the derivatization of this compound, which involves a two-step process: alkaline hydrolysis to release the free fatty acid, followed by esterification to form a fatty acid methyl ester (FAME).

The analytical workflow begins with the saponification (alkaline hydrolysis) of the thioester bond in this compound to yield the corresponding free fatty acid, (9Z,12Z)-hexadecadienoic acid. This is a critical step to liberate the fatty acid from the coenzyme A moiety. Following hydrolysis, the free fatty acid is converted into its methyl ester. This derivatization neutralizes the polar carboxyl group, significantly increasing the volatility of the analyte and making it amenable to GC-MS analysis.[1][2] For polyunsaturated fatty acids like (9Z,12Z)-hexadecadienoic acid, base-catalyzed transesterification is often preferred over acid-catalyzed methods to minimize the risk of geometric isomerization of the double bonds.[3]

Alternative derivatization techniques include silylation to form trimethylsilyl (B98337) (TMS) esters and conversion to pentafluorobenzyl (PFB) esters, which can enhance sensitivity for specific applications.[1][4]

Experimental Protocols

This section details the recommended protocol for the hydrolysis of this compound and subsequent derivatization to its fatty acid methyl ester (FAME) for GC-MS analysis.

Materials and Reagents:

  • This compound sample

  • Potassium hydroxide (B78521) (KOH)

  • Methanol (B129727) (anhydrous)

  • Hexane (B92381) (GC grade)

  • Sodium chloride (NaCl)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Internal standard (e.g., heptadecanoic acid)

  • Glass reaction vials with PTFE-lined screw caps

  • Vortex mixer

  • Centrifuge

  • Water bath or heating block

  • GC-MS system

Protocol 1: Alkaline Hydrolysis (Saponification)

  • Sample Preparation: Accurately weigh a known amount of the this compound sample and place it in a glass reaction vial. If an internal standard is used for quantification, add a known amount to the sample.

  • Hydrolysis: Add 1 mL of 0.5 M KOH in methanol to the vial.

  • Reaction: Securely cap the vial and vortex thoroughly. Place the vial in a water bath or heating block set at 60°C for 60 minutes to ensure complete hydrolysis of the thioester bond.

  • Neutralization and Extraction:

    • After cooling to room temperature, add 1 mL of deionized water to the vial.

    • Add 2 mL of hexane to extract the liberated free fatty acid.

    • Vortex vigorously for 1 minute.

    • Centrifuge at 2000 x g for 5 minutes to separate the layers.

    • Carefully transfer the upper hexane layer containing the free fatty acid to a clean glass vial.

    • Repeat the extraction with another 2 mL of hexane and combine the hexane fractions.

  • Drying: Add a small amount of anhydrous sodium sulfate to the combined hexane extract to remove any residual water.

  • Solvent Evaporation: Evaporate the hexane under a gentle stream of nitrogen to obtain the dry free fatty acid residue.

Protocol 2: Derivatization to Fatty Acid Methyl Ester (FAME)

This protocol uses a base-catalyzed method to minimize isomerization.

  • Reagent Preparation: Prepare a 0.5 M solution of sodium methoxide (B1231860) in anhydrous methanol.

  • Derivatization Reaction:

    • To the dried free fatty acid residue from the hydrolysis step, add 1 mL of 0.5 M sodium methoxide in methanol.

    • Cap the vial and vortex to dissolve the residue.

    • Heat the mixture at 50°C for 10 minutes.[3]

  • Neutralization and Extraction:

    • After cooling, add 0.1 mL of glacial acetic acid to neutralize the catalyst.[3]

    • Add 2 mL of a saturated NaCl solution and 2 mL of hexane.

    • Vortex vigorously for 1 minute.

    • Centrifuge at 2000 x g for 5 minutes to separate the layers.

  • Sample Collection:

    • Carefully transfer the upper hexane layer containing the FAME to a clean GC vial.

    • The sample is now ready for GC-MS analysis.

Data Presentation

For quantitative analysis, a calibration curve should be prepared using a certified standard of (9Z,12Z)-hexadecadienoic acid methyl ester. The inclusion of an internal standard, such as the methyl ester of heptadecanoic acid, is recommended to correct for variations in sample preparation and injection volume.

AnalyteDerivatization MethodTypical GC-MS ParametersExpected Molecular Ion (m/z) of Derivative
(9Z,12Z)-hexadecadienoic acid methyl esterMethylationColumn: DB-5MS (or similar), 30 m x 0.25 mm x 0.25 µm Carrier Gas: Helium Oven Program: 100°C (2 min), ramp to 250°C at 10°C/min, hold for 5 min Ionization: EI, 70 eV266.4
(9Z,12Z)-hexadecadienoic acid TMS esterSilylationSimilar to FAME analysis, may require adjustment of oven temperature program.324.6
(9Z,12Z)-hexadecadienoic acid PFB esterPFBBr DerivatizationSimilar to FAME analysis, may require adjustment of oven temperature program.432.5

Visualizations

experimental_workflow cluster_start Sample cluster_hydrolysis Step 1: Alkaline Hydrolysis cluster_derivatization Step 2: FAME Derivatization cluster_analysis Analysis start This compound hydrolysis Add 0.5M KOH in Methanol Heat at 60°C for 60 min start->hydrolysis extraction Neutralize & Extract with Hexane hydrolysis->extraction derivatize Add 0.5M Sodium Methoxide in Methanol Heat at 50°C for 10 min extraction->derivatize Free Fatty Acid extract_fame Neutralize & Extract FAME with Hexane derivatize->extract_fame gcms GC-MS Analysis extract_fame->gcms FAME Derivative

Caption: Experimental workflow for the derivatization of this compound.

Caption: Chemical transformation from acyl-CoA to FAME.

References

Application Notes and Protocols for Studying the Effects of (9Z,12Z)-Hexadecadienoyl-CoA in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive framework for investigating the cellular effects of (9Z,12Z)-hexadecadienoyl-CoA, a specific polyunsaturated fatty acyl-CoA. The following protocols and methodologies are designed to enable the characterization of its impact on cell viability, lipid metabolism, and associated signaling pathways.

Introduction

This compound is the activated form of hexadecadienoic acid, a 16-carbon polyunsaturated fatty acid (PUFA). As a fatty acyl-CoA, it is a central metabolite that can be channeled into various cellular pathways, including energy production (β-oxidation), storage in lipid droplets, or incorporation into complex lipids like phospholipids (B1166683) and triglycerides.[1][2][3] The presence of double bonds makes it a potential substrate for oxidation and a modulator of membrane fluidity and signaling cascades.[4][5] Understanding its specific cellular effects is crucial for elucidating its role in physiology and disease.

The following sections detail experimental approaches to assess the biological activities of this compound. To accurately study the effects of exogenous lipids, it is often necessary to culture cells in a lipid-depleted environment. This can be achieved by using lipid-stripped serum.[6][7][8]

Diagram 1: General Experimental Workflow

G cluster_prep Preparation cluster_treatment Treatment cluster_assays Downstream Assays cluster_analysis Data Analysis prep_serum Prepare Lipid-Stripped Serum prep_cells Culture Cells prep_serum->prep_cells treat_cells Treat Cells with This compound prep_cells->treat_cells prep_compound Prepare this compound Stock prep_compound->treat_cells viability Cell Viability & Proliferation treat_cells->viability lipidomics Lipidomics Analysis treat_cells->lipidomics gene_expression Gene Expression Analysis (qPCR/RNA-seq) treat_cells->gene_expression signaling Signaling Pathway Analysis (Western Blot, Reporter Assays) treat_cells->signaling data_analysis Analyze & Interpret Data viability->data_analysis lipidomics->data_analysis gene_expression->data_analysis signaling->data_analysis G cluster_input Stimulus cluster_pathways Cellular Fates & Signaling cluster_outputs Downstream Effects FA_CoA This compound PPAR PPAR Activation FA_CoA->PPAR SREBP SREBP Modulation FA_CoA->SREBP Membrane Membrane Incorporation (via ACSL/LPCAT) FA_CoA->Membrane BetaOx β-Oxidation FA_CoA->BetaOx GeneExp Target Gene Expression (Lipid Metabolism, Inflammation) PPAR->GeneExp SREBP->GeneExp Ferroptosis Lipid Peroxidation (Ferroptosis) Membrane->Ferroptosis Energy ATP Production BetaOx->Energy

References

Troubleshooting & Optimization

improving the stability of (9Z,12Z)-hexadecadienoyl-CoA during sample storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the stability of (9Z,12Z)-hexadecadienoyl-CoA during sample storage.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that contribute to the degradation of this compound during storage?

A1: this compound, a polyunsaturated fatty acyl-CoA, is susceptible to degradation through two primary pathways:

  • Oxidation: The cis double bonds in the fatty acyl chain are prone to oxidation, leading to the formation of hydroperoxides, aldehydes, and other truncated byproducts. This process can be accelerated by exposure to oxygen, light, and certain metal ions.

  • Hydrolysis: The thioester bond linking the fatty acid to Coenzyme A can be hydrolyzed, particularly in aqueous solutions and at non-optimal pH levels. This results in the formation of the free fatty acid and Coenzyme A.

Q2: What is the recommended temperature for long-term storage of this compound?

A2: For long-term stability, it is crucial to store this compound at ultra-low temperatures. Storage at -80°C is highly recommended to minimize both oxidative and enzymatic degradation.[1] If an -80°C freezer is unavailable, storage at -20°C can be a temporary alternative, but stability will be compromised over extended periods.

Q3: How should I handle stock solutions of this compound to maintain their stability?

A3: To maintain the stability of stock solutions, it is advisable to prepare aliquots in a suitable organic solvent to avoid repeated freeze-thaw cycles.[1][2] Dimethyl sulfoxide (B87167) (DMSO) can be used, or for storage as a dried film, a volatile organic solvent like ethanol (B145695) or a chloroform/methanol mixture can be used, followed by evaporation under a stream of inert gas.[2][3] Reconstitute a fresh aliquot for each experiment.

Q4: Are there any stabilizing agents I can add to my samples?

A4: While not always necessary with proper storage conditions, antioxidants can be added to mitigate oxidation. Vitamin C and polyphenols have been used to stabilize polyunsaturated fatty acids in emulsions.[4] However, the compatibility of any additive with your downstream applications must be carefully considered.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Low recovery of this compound after storage Sample degradation due to improper storage temperature.Ensure samples are consistently stored at -80°C.[1] Avoid prolonged storage at -20°C or in frost-free freezers that undergo temperature cycling.
Repeated freeze-thaw cycles.Prepare single-use aliquots of your stock solution to minimize freeze-thaw events.[1]
Oxidation of the polyunsaturated fatty acyl chain.Store samples under an inert atmosphere (e.g., argon or nitrogen). Protect samples from light by using amber vials or wrapping containers in foil.
Inconsistent experimental results Variability in the concentration of active this compound.Always use freshly prepared dilutions from a properly stored stock aliquot for each experiment. Avoid using solutions that have been stored for extended periods, even at low temperatures.
Hydrolysis of the thioester bond.If working with aqueous buffers, prepare solutions fresh and use them immediately. Maintain a slightly acidic to neutral pH (around 6-7) to minimize hydrolysis.
Presence of unexpected peaks in analytical runs (e.g., HPLC, LC-MS) Formation of degradation products.Analyze for the presence of the free fatty acid ((9Z,12Z)-hexadecadienoic acid) and Coenzyme A as indicators of hydrolysis. Look for oxidized species, which may appear as additional peaks with different retention times.

Experimental Protocols

Protocol 1: Preparation and Storage of this compound Stock Solutions

Objective: To prepare stable, single-use aliquots of this compound.

Materials:

  • This compound (lyophilized powder)

  • Anhydrous dimethyl sulfoxide (DMSO) or ethanol

  • Inert gas (argon or nitrogen)

  • Cryogenic vials (amber or wrapped in foil)

  • Micropipettes and sterile tips

Procedure:

  • Allow the lyophilized powder of this compound to equilibrate to room temperature before opening to prevent condensation.

  • Under a stream of inert gas, dissolve the powder in the chosen solvent (e.g., DMSO) to a desired stock concentration (e.g., 10 mM).

  • Immediately aliquot the stock solution into single-use volumes in cryogenic vials.

  • Purge the headspace of each vial with inert gas before sealing.

  • Flash-freeze the aliquots in liquid nitrogen.

  • Store the frozen aliquots at -80°C, protected from light.

Protocol 2: Assessment of this compound Stability by LC-MS

Objective: To quantify the amount of intact this compound and detect potential degradation products.

Materials:

  • Stored samples of this compound

  • Freshly prepared standard of this compound

  • LC-MS grade solvents (e.g., acetonitrile, water, formic acid)

  • LC-MS system with a C18 column

Procedure:

  • Sample Preparation: Thaw a stored aliquot of this compound on ice. Prepare a dilution series of the fresh standard.

  • LC-MS Analysis:

    • Inject the samples and standards onto the LC-MS system.

    • Use a suitable gradient elution to separate this compound from potential degradation products.

    • Monitor the mass-to-charge ratio (m/z) corresponding to the intact molecule and potential degradation products (e.g., the free fatty acid, oxidized forms).

  • Data Analysis:

    • Quantify the peak area of the intact this compound in the stored sample and compare it to the standard curve to determine its concentration.

    • Calculate the percentage of degradation by comparing the concentration of the stored sample to its initial concentration.

    • Identify and relatively quantify any observed degradation products.

Visualizations

G Workflow for Stable Storage of this compound start Start: Lyophilized this compound dissolve Dissolve in Anhydrous Organic Solvent (e.g., DMSO) under Inert Gas start->dissolve aliquot Aliquot into Single-Use Amber Vials dissolve->aliquot flash_freeze Flash Freeze in Liquid Nitrogen aliquot->flash_freeze store Store at -80°C Protected from Light flash_freeze->store thaw Thaw a Single Aliquot on Ice store->thaw use Use Immediately in Experiment thaw->use end End of Workflow use->end

Caption: Recommended workflow for preparing and storing this compound to ensure stability.

G Potential Degradation Pathways of this compound cluster_oxidation Oxidative Degradation cluster_hydrolysis Hydrolytic Cleavage parent This compound (Intact Molecule) hydroperoxides Hydroperoxides parent->hydroperoxides O2, Light, Metal Ions ffa (9Z,12Z)-Hexadecadienoic Acid (Free Fatty Acid) parent->ffa H2O, Non-optimal pH coa Coenzyme A parent->coa H2O, Non-optimal pH aldehydes Aldehydes hydroperoxides->aldehydes other_ox Other Oxidized Products hydroperoxides->other_ox

Caption: Major degradation pathways affecting the stability of this compound during storage.

References

Technical Support Center: Troubleshooting Chromatographic Separation of (9Z,12Z)-Hexadecadienoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chromatographic analysis of (9Z,12Z)-hexadecadienoyl-CoA. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during the separation of this and other long-chain polyunsaturated fatty acyl-CoAs.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Poor Peak Shape (Broadening, Tailing, or Splitting)

Q: My chromatogram for this compound shows broad and tailing peaks. What are the likely causes and how can I fix this?

A: Peak broadening and tailing for long-chain acyl-CoAs are common issues that can arise from several factors related to the sample, mobile phase, or column.

  • Sample Degradation: this compound is susceptible to degradation. Ensure proper sample handling by keeping it on ice and minimizing the time between preparation and injection.[1]

  • Inappropriate Mobile Phase pH: The pH of the mobile phase can significantly impact the peak shape of acyl-CoAs. A suboptimal pH can lead to interactions with the stationary phase that cause tailing. It is recommended to use a buffered mobile phase to maintain a stable pH.[2]

  • Column Overload: Injecting too much sample can lead to peak broadening and tailing. Try reducing the injection volume or the concentration of your sample.

  • Contamination: A contaminated guard or analytical column can lead to poor peak shape. Regularly flushing the column and replacing the guard column can help mitigate this.

Troubleshooting Workflow for Poor Peak Shape

PoorPeakShape Start Poor Peak Shape (Broadening/Tailing) CheckSample Verify Sample Integrity - Freshly prepared? - Kept on ice? Start->CheckSample CheckMobilePhase Evaluate Mobile Phase - Correct pH? - Degassed properly? CheckSample->CheckMobilePhase Yes PrepareFresh Prepare Fresh Sample CheckSample->PrepareFresh No CheckColumn Assess Column Health - Old column? - Contaminated? CheckMobilePhase->CheckColumn Yes OptimizeMobilePhase Optimize Mobile Phase - Adjust pH - Add ion-pairing agent CheckMobilePhase->OptimizeMobilePhase No ReduceLoad Reduce Sample Load - Decrease injection volume - Dilute sample CheckColumn->ReduceLoad No CleanColumn Clean or Replace Column CheckColumn->CleanColumn Yes GoodPeak Good Peak Shape ReduceLoad->GoodPeak PrepareFresh->CheckMobilePhase OptimizeMobilePhase->CheckColumn CleanColumn->ReduceLoad

Caption: Troubleshooting workflow for poor peak shape.

Issue 2: Inadequate Resolution of Isomers

Q: I am unable to separate this compound from its geometric or positional isomers. What chromatographic parameters can I adjust for better resolution?

A: Separating isomers of polyunsaturated fatty acyl-CoAs is challenging due to their similar physicochemical properties.[3][4] Here are several strategies to improve resolution:

  • Stationary Phase Selection: Standard C18 columns may not provide sufficient selectivity for isomers.[3] Consider using a column with higher molecular shape selectivity, such as a cholesterol-bonded or a cyanopropyl-based stationary phase.[3][4]

  • Mobile Phase Optimization: The composition of the mobile phase is critical. Adjusting the organic solvent ratio (e.g., acetonitrile (B52724) in water) or using a different organic solvent (e.g., methanol) can alter selectivity. The use of an ion-pairing agent can also improve the separation of these anionic molecules.

  • Temperature Control: Temperature can have a significant effect on selectivity.[5][6] Experiment with different column temperatures (e.g., in the range of 25-40°C) to see if it improves the separation of your isomers. A 1°C increase in temperature can decrease retention by approximately 2%.[5]

  • Gradient Elution: A shallow gradient can help to better separate closely eluting compounds. Optimize the gradient profile to enhance the resolution of the isomers of interest.

Comparison of Stationary Phases for Isomer Separation

Stationary PhasePrinciple of SeparationSuitability for IsomersReference
C18 (ODS)Hydrophobic interactionsLimited for geometric isomers[3]
Cholesterol-bondedMolecular shape selectivityImproved separation of geometric isomers[3]
CyanopropylPolarity and dipole-dipole interactionsGood for geometric (cis/trans) isomers[4]

Issue 3: Low Signal Intensity or Poor Recovery

Q: The peak for this compound is very small, suggesting low recovery or poor detection. How can I improve the signal intensity?

A: Low signal intensity can be due to issues with sample preparation, extraction, or the detection method itself.

  • Optimize Extraction: The extraction of long-chain acyl-CoAs from biological matrices is a critical step. An improved method involves homogenization in a potassium phosphate (B84403) buffer, followed by extraction with acetonitrile and solid-phase purification.[7] This method has been shown to increase recovery to 70-80%.[7]

  • Prevent Degradation: Long-chain acyl-CoAs are unstable.[1] Ensure all sample preparation steps are performed quickly and at low temperatures to minimize enzymatic and chemical degradation.

  • Enhance Detection: While UV detection at 260 nm is common, coupling your HPLC to a mass spectrometer (LC-MS) can significantly improve sensitivity and selectivity.[8][9][10]

  • Derivatization: For fluorescence detection, derivatization of the acyl-CoA with a fluorescent tag can be employed to enhance sensitivity.[11]

Experimental Protocol: Improved Extraction of Long-Chain Acyl-CoAs

This protocol is adapted from a method shown to significantly improve recovery.[7]

  • Homogenization: Homogenize the tissue sample in a glass homogenizer with 100 mM KH2PO4 buffer (pH 4.9).

  • Solvent Addition: Add 2-propanol and homogenize again.

  • Extraction: Extract the acyl-CoAs from the homogenate using acetonitrile.

  • Solid-Phase Purification: Bind the acyl-CoAs in the extract to an oligonucleotide purification column.

  • Elution: Elute the acyl-CoAs from the column with 2-propanol.

  • Concentration: Concentrate the eluent before HPLC analysis.

Logical Relationship for Improving Signal Intensity

LowSignal Start Low Signal Intensity Step1 Optimize Sample Extraction (e.g., Acetonitrile/Buffer) Start->Step1 Step2 Ensure Sample Stability (Work on ice, minimize time) Step1->Step2 Step3 Enhance Detection Method Step2->Step3 MethodA Switch to LC-MS Step3->MethodA MethodB Use Fluorescence Derivatization Step3->MethodB Outcome Improved Signal Intensity MethodA->Outcome MethodB->Outcome

Caption: Steps to improve low signal intensity.

Issue 4: Irreproducible Retention Times

Q: The retention time for my this compound peak is shifting between runs. What could be causing this variability?

A: Fluctuations in retention time are often due to a lack of control over the chromatographic conditions.

  • Temperature Fluctuations: The column temperature must be precisely controlled.[12] Even small variations in ambient temperature can affect retention times if a column oven is not used.[6]

  • Mobile Phase Preparation: Inconsistencies in the preparation of the mobile phase, such as slight variations in pH or solvent composition, can lead to shifts in retention time.[2] Always prepare fresh mobile phase and ensure it is thoroughly mixed and degassed.

  • Column Equilibration: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. Insufficient equilibration is a common cause of retention time drift.

  • Flow Rate Instability: Check the pump for any signs of leaks or pressure fluctuations, which could indicate an issue with the flow rate.

Key Parameters for Reproducible Retention Times

ParameterImportanceRecommended Practice
Column Temperature HighUse a thermostatically controlled column compartment.[12]
Mobile Phase pH HighPrepare fresh buffered mobile phase for each run.[2]
Column Equilibration HighEquilibrate for a sufficient time before injection.
Flow Rate HighRegularly maintain the HPLC pump.

References

Technical Support Center: Optimizing MS/MS for (9Z,12Z)-Hexadecadienoyl-CoA Detection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the detection of (9Z,12Z)-hexadecadienoyl-CoA using tandem mass spectrometry (MS/MS).

Frequently Asked Questions (FAQs)

Q1: What are the optimal precursor and product ions for detecting this compound in positive ion mode?

A1: For this compound (also denoted as C16:2-CoA), the protonated precursor ion ([M+H]⁺) should be selected. The most common and structure-specific fragmentation for acyl-CoAs involves the neutral loss of the 3'-phosphoadenosine-5'-diphosphate portion of the Coenzyme A molecule, which corresponds to a mass of 507.0 Da[1][2][3][4].

To calculate the precursor and product ions:

  • Molecular Formula of (9Z,12Z)-hexadecadienoic acid: C₁₆H₂₈O₂

  • Molecular Formula of Coenzyme A: C₂₁H₃₆N₇O₁₆P₃S

  • Molecular Formula of this compound: C₃₇H₆₂N₇O₁₇P₃S

  • Monoisotopic Mass of this compound: 1005.32 Da

  • Precursor Ion ([M+H]⁺): 1006.33 m/z

  • Product Ion ([M+H - 507.0]⁺): 499.33 m/z

Therefore, the recommended Multiple Reaction Monitoring (MRM) transition is 1006.33 -> 499.33 m/z . It is also advisable to monitor the [M+2+H]⁺ isotopomer to potentially increase the signal-to-noise ratio for low-level detection[5].

Q2: What is a general starting point for LC-MS/MS parameters for this compound analysis?

A2: A common starting point for the analysis of long-chain acyl-CoAs involves reversed-phase liquid chromatography coupled with a triple quadrupole mass spectrometer using positive electrospray ionization (ESI)[5][6]. Below is a table summarizing typical starting parameters.

ParameterRecommended Setting
Liquid Chromatography
ColumnC18 reversed-phase (e.g., 2.1 x 50 mm, 1.8 µm)[7]
Mobile Phase A0.1% Formic Acid in Water or 10 mM Ammonium (B1175870) Hydroxide (B78521) in Water[6][7]
Mobile Phase B0.1% Formic Acid in Acetonitrile or 10 mM Ammonium Hydroxide in Acetonitrile[6][7]
GradientStart with a low percentage of B, ramp up to a high percentage to elute the analyte, then re-equilibrate. A typical gradient might run from 5% to 95% B over 5-10 minutes.
Flow Rate0.3 - 0.5 mL/min
Column Temperature40 - 45 °C[3]
Injection Volume5 - 10 µL
Mass Spectrometry
Ionization ModePositive Electrospray Ionization (ESI+)[5][6]
MRM Transition1006.33 -> 499.33 m/z
Spray Voltage3.5 - 4.0 kV[5]
Capillary Temperature275 - 350 °C[5]
Sheath Gas Flow35 - 45 (arbitrary units)[5]
Collision Energy30 - 45 eV[1]

Q3: How can I improve the stability of this compound during sample preparation and analysis?

A3: Acyl-CoA molecules can be unstable in aqueous solutions. To improve stability, consider the following:

  • Use of Acidic Solvents: Reconstituting samples in solvents containing a small amount of acid (e.g., 0.1% phosphoric acid) can improve stability and chromatographic peak shape.

  • Temperature Control: Keep samples at low temperatures (e.g., 4 °C) during the analytical sequence.

  • Vial Type: Using glass vials instead of plastic can decrease signal loss for some CoA species.

  • Minimize Freeze-Thaw Cycles: Repeatedly freezing and thawing samples can lead to degradation. Aliquot samples if they need to be analyzed at different time points.

Troubleshooting Guide

Problem 1: Low or No Signal for this compound

Possible CauseSuggested Solution
Inefficient Ionization Optimize spray voltage and capillary temperature. Ensure the mobile phase pH is compatible with positive ionization (acidic or slightly basic with ammonium hydroxide).
Incorrect MRM Transition Verify the precursor and product ion masses. Infuse a standard solution directly into the mass spectrometer to confirm the fragmentation pattern.
Analyte Degradation Prepare fresh standards and samples. See Q3 in the FAQ for stability improvement tips.
Ion Suppression See the dedicated "Ion Suppression" troubleshooting section below.
Contamination of Ion Source Clean the ion source, particularly the capillary and skimmer, as sample residues can accumulate and reduce sensitivity[8].

Problem 2: Poor Peak Shape (Tailing or Broadening)

Possible CauseSuggested Solution
Secondary Interactions with Column Hardware For phosphorylated compounds like acyl-CoAs, interactions with the metal surfaces of the HPLC column can cause peak tailing. Consider using a metal-free or bio-inert column[9].
Inappropriate Mobile Phase pH Adjust the mobile phase pH. Using a mobile phase with ammonium hydroxide at a high pH (around 10.5) has been shown to improve peak shape for long-chain acyl-CoAs[6].
Column Overload Inject a smaller sample volume or dilute the sample.
Column Contamination or Degradation Wash the column with a strong solvent or replace it if necessary.

Problem 3: Inconsistent or Irreproducible Results

Possible CauseSuggested Solution
Variable Ion Suppression Implement a robust sample preparation method to minimize matrix effects. Use a stable isotope-labeled internal standard to compensate for variations in suppression[10].
Sample Preparation Inconsistency Ensure precise and consistent execution of the sample preparation protocol (e.g., extraction, evaporation, reconstitution).
LC System Instability Check for leaks, ensure proper pump performance, and allow the system to equilibrate thoroughly before starting the analysis.

In-Depth: Troubleshooting Ion Suppression

Ion suppression is a common issue in LC-MS/MS where co-eluting matrix components interfere with the ionization of the target analyte, leading to a reduced signal[7][11].

Identifying Ion Suppression: A common method to identify ion suppression is the post-column infusion experiment. A standard solution of this compound is continuously infused into the mobile phase flow after the analytical column. A blank matrix sample is then injected. A dip in the baseline signal at the retention time of the analyte indicates the presence of ion-suppressing components.

Solutions for Ion Suppression:

StrategyDetailed Explanation
Improve Sample Preparation Use Solid-Phase Extraction (SPE) with a C18 cartridge to effectively remove salts and other interfering substances from the sample matrix. A typical protocol involves conditioning the cartridge with methanol (B129727) and water, loading the sample, washing with a low percentage of organic solvent, and eluting the analyte with a high percentage of organic solvent[7].
Optimize Chromatography Adjust the LC gradient to separate the analyte from the interfering components. A shallower gradient can improve resolution.
Sample Dilution Diluting the sample can reduce the concentration of matrix components, but this is only viable if the analyte concentration is high enough to be detected after dilution[10].
Use a Stable Isotope-Labeled Internal Standard (SIL-IS) A SIL-IS is the most effective way to compensate for ion suppression. Since it has nearly identical chemical properties to the analyte, it will be affected by ion suppression to the same extent, allowing for accurate quantification based on the ratio of the analyte to the internal standard[10].

Experimental Protocols & Data

Sample Preparation: Solid-Phase Extraction (SPE)
  • Condition: Condition a C18 SPE cartridge with 1 mL of methanol, followed by 1 mL of water.

  • Load: Load 500 µL of the sample onto the cartridge.

  • Wash: Wash the cartridge with 2 mL of 5% methanol in water to remove polar interferences.

  • Elute: Elute the this compound with 1 mL of methanol.

  • Dry & Reconstitute: Evaporate the eluent to dryness under a gentle stream of nitrogen and reconstitute the residue in 100 µL of the initial mobile phase.

Quantitative Performance Data for Similar Analytes

The following table summarizes the limit of detection (LOD) and limit of quantification (LOQ) for various long-chain acyl-CoAs from published methods. These values can serve as a benchmark for what to expect when developing an assay for this compound.

AnalyteLOD (fmol)LOQ (fmol)Reference
C16:0-CoA-~5[1]
C18:1-CoA-~5[1]
C18:2-CoA-~5[1]
Various Acyl-CoAs (C2-C20)1-5-[12]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Biological Sample spe Solid-Phase Extraction (SPE) sample->spe Load reconstitute Dry & Reconstitute spe->reconstitute Elute lc Reversed-Phase LC reconstitute->lc Inject ms Tandem MS (MRM) lc->ms Elution integrate Peak Integration ms->integrate quantify Quantification integrate->quantify

Caption: Experimental workflow for this compound analysis.

troubleshooting_logic start Low/No Signal check_ms Check MS Parameters (Ions, Voltages) start->check_ms check_stability Assess Analyte Stability check_ms->check_stability Parameters OK check_suppression Investigate Ion Suppression check_stability->check_suppression Stability OK solution Signal Restored check_suppression->solution Suppression Mitigated

References

Technical Support Center: Quantification of (9Z,12Z)-hexadecadienoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the quantification of (9Z,12Z)-hexadecadienoyl-CoA by liquid chromatography-mass spectrometry (LC-MS).

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they affect the quantification of this compound?

A1: Matrix effects are the alteration of an analyte's ionization efficiency due to co-eluting, undetected components from the sample matrix.[1][2][3] This interference can lead to either a decrease (ion suppression) or an increase (ion enhancement) in the analyte's signal, which adversely affects the accuracy, reproducibility, and sensitivity of quantitative analysis.[3][4] In the context of this compound quantification, common interfering substances in biological matrices like plasma or tissue homogenates include phospholipids (B1166683), salts, and proteins.[5] These can compete with this compound for ionization in the mass spectrometer's source, leading to inaccurate measurements.[6]

Q2: I am observing significant ion suppression in my this compound analysis. What are the likely causes and how can I mitigate this?

A2: Significant ion suppression is a common challenge in LC-MS-based lipidomics and is often caused by high concentrations of co-eluting phospholipids from the biological matrix.[5] Phospholipids are notorious for causing ion suppression in electrospray ionization (ESI) mode.[7]

Troubleshooting Steps:

  • Improve Sample Preparation: This is the most effective way to reduce matrix effects.[4][8]

    • Phospholipid Depletion: Employ sample preparation techniques specifically designed to remove phospholipids. Options include solid-phase extraction (SPE) with specialized cartridges (e.g., HybridSPE®-Phospholipid) or phospholipid removal plates (e.g., Ostro®, Microlute® PLR).[5][7][9][10]

    • Solid-Phase Extraction (SPE): A general SPE protocol can effectively clean up the sample and remove many interfering compounds.[11][12]

    • Liquid-Liquid Extraction (LLE): Can provide a cleaner sample extract compared to simple protein precipitation.[8]

  • Optimize Chromatography: Modify your LC method to achieve better separation between this compound and the interfering matrix components.[13] This could involve adjusting the gradient, changing the mobile phase composition, or using a different type of chromatography column.

  • Use a Stable Isotope-Labeled Internal Standard: This is considered the gold standard for correcting matrix effects. A stable isotope-labeled version of this compound will co-elute and experience the same degree of ion suppression or enhancement as the analyte, allowing for accurate correction during data analysis.[14][15][16][17]

Q3: What is the recommended sample preparation workflow to minimize matrix effects for this compound quantification in plasma?

A3: A robust sample preparation workflow combining protein precipitation with subsequent phospholipid removal is highly recommended.

Experimental Protocols

Protocol 1: Protein Precipitation followed by Phospholipid Removal using SPE

This protocol is designed to effectively remove both proteins and phospholipids, two major sources of matrix interference in plasma samples.

  • Protein Precipitation:

    • To 100 µL of plasma, add 400 µL of cold acetonitrile (B52724) containing a stable isotope-labeled internal standard for this compound.

    • Vortex for 30 seconds to precipitate proteins.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Carefully collect the supernatant.

  • Phospholipid Removal (using HybridSPE®-Phospholipid):

    • Load the supernatant from the protein precipitation step onto a pre-conditioned HybridSPE®-Phospholipid cartridge.

    • Apply a gentle vacuum or positive pressure to pass the sample through the cartridge.

    • Collect the eluate, which now contains the this compound with significantly reduced phospholipid content.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the sample in a solvent compatible with your LC-MS system.

Comparison of Sample Preparation Techniques for Matrix Effect Reduction

Sample Preparation TechniqueEffectiveness in Removing ProteinsEffectiveness in Removing PhospholipidsRelative CostThroughput
Protein Precipitation (PPT) HighLowLowHigh
Liquid-Liquid Extraction (LLE) HighMediumMediumMedium
Solid-Phase Extraction (SPE) HighHighHighMedium
Phospholipid Removal Plates HighVery HighHighHigh

Troubleshooting Guide

Issue EncounteredPossible Cause(s)Recommended Action(s)
Poor Peak Shape for this compound - Matrix components co-eluting with the analyte.- Column contamination from previous injections.- Optimize the chromatographic gradient to better separate the analyte from interferences.- Implement a more rigorous sample cleanup procedure (see Protocol 1).- Wash the column with a strong solvent.
Inconsistent Quantification Results - Variable matrix effects between samples.- Inadequate sample homogenization.- Incorporate a stable isotope-labeled internal standard for this compound.[14][15]- Ensure thorough vortexing and centrifugation during sample preparation.
Low Signal Intensity for this compound - Significant ion suppression due to high levels of matrix components.- Analyte loss during sample preparation.- Employ a more effective sample cleanup method to remove interfering substances (e.g., phospholipid removal SPE).[5][10]- Optimize each step of the sample preparation protocol to maximize recovery.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis plasma Plasma Sample ppt Protein Precipitation (Acetonitrile + Internal Standard) plasma->ppt centrifuge Centrifugation ppt->centrifuge supernatant Collect Supernatant centrifuge->supernatant plr Phospholipid Removal (e.g., HybridSPE) supernatant->plr evap Evaporation plr->evap reconstitute Reconstitution evap->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms data Data Processing & Quantification lcms->data

Caption: Recommended experimental workflow for this compound quantification.

troubleshooting_logic start Inaccurate Quantification of This compound check_is Using Stable Isotope Internal Standard? start->check_is add_is Incorporate Stable Isotope Internal Standard check_is->add_is No check_cleanup Sample Cleanup Sufficient? check_is->check_cleanup Yes end Accurate Quantification add_is->end improve_cleanup Enhance Sample Cleanup (e.g., Phospholipid Removal) check_cleanup->improve_cleanup No optimize_chrom Optimize Chromatography (Gradient, Column) check_cleanup->optimize_chrom Yes improve_cleanup->end optimize_chrom->end

Caption: Troubleshooting flowchart for inaccurate quantification.

References

preventing the degradation of (9Z,12Z)-hexadecadienoyl-CoA during extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of (9Z,12Z)-hexadecadienoyl-CoA during extraction.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am observing low yields of this compound in my final extract. What are the potential causes and solutions?

A1: Low yields are often due to degradation of the target molecule during the extraction process. The primary culprits are oxidation of the polyunsaturated fatty acyl chain and hydrolysis of the thioester bond.

Troubleshooting Steps:

  • Temperature Control: Ensure that all steps of the extraction are performed on ice or at 4°C. Elevated temperatures can accelerate both oxidative and hydrolytic degradation.[1][2][3]

  • pH of Buffers: Maintain the pH of your extraction buffers in the acidic range (e.g., pH 4.0-5.0). The thioester bond is more stable at acidic pH.

  • Use of Antioxidants: Incorporate antioxidants into your homogenization buffer to prevent lipid peroxidation.[4][5][6] Common choices include butylated hydroxytoluene (BHT), butylated hydroxyanisole (BHA), or a combination of vitamin C and E.

  • Minimize Oxygen Exposure: Degas your solvents and consider performing the extraction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.

  • Rapid Processing: Process your samples as quickly as possible to reduce the time for degradative enzymes and chemical processes to act.

Q2: My final extract shows multiple peaks around the expected retention time for this compound during LC-MS analysis. What could be the reason?

A2: The presence of multiple, unexpected peaks often indicates the presence of degradation products. For this compound, these are likely to be various oxidized forms of the molecule.

Troubleshooting Steps:

  • Confirm Oxidation: Analyze your sample for the presence of common lipid oxidation markers.

  • Review Antioxidant Strategy: Ensure that your chosen antioxidant is soluble in the extraction solvent and used at an effective concentration.

  • Metal Chelators: Metal ions, such as iron and copper, can catalyze lipid oxidation.[7] Consider adding a chelating agent like ethylenediaminetetraacetic acid (EDTA) to your homogenization buffer to sequester these ions.

  • Sample Storage: Ensure that your samples and extracts are stored at -80°C to minimize degradation over time.[1]

Q3: How can I be sure that the degradation is happening during extraction and not during sample collection and storage?

A3: This is a critical point. Proper sample handling from the moment of collection is essential.

Preventative Measures:

  • Flash Freezing: Immediately flash-freeze your tissue or cell samples in liquid nitrogen upon collection to halt enzymatic activity.

  • Storage Conditions: Store frozen samples at -80°C until you are ready to begin the extraction.

  • Control Experiments: Include a control sample where a known amount of a stable, commercially available polyunsaturated fatty acyl-CoA is spiked into the homogenization buffer at the start of the extraction. The recovery of this standard can help you assess the efficiency and degradative potential of your protocol.

Experimental Protocol: Extraction of this compound

This protocol is designed to maximize the yield and stability of this compound from biological samples.

Materials:

  • Homogenization Buffer: 100 mM Potassium Phosphate (KH2PO4), pH 4.9

  • Antioxidant Stock Solution: 10 mM BHT in ethanol

  • Chelating Agent Stock Solution: 0.5 M EDTA, pH 8.0

  • Extraction Solvents: 2-propanol, Acetonitrile (HPLC grade)

  • Solid-Phase Extraction (SPE) Columns: C18 cartridges

  • SPE Conditioning Solvent: Methanol (B129727) (HPLC grade)

  • SPE Wash Solvent: 2% Formic Acid in water

  • SPE Elution Solvent: 2% Ammonium (B1175870) Hydroxide (B78521) in Methanol

  • Internal Standard (optional): e.g., Heptadecanoyl-CoA

Procedure:

  • Sample Preparation:

    • Weigh the frozen tissue or cell pellet.

    • Perform all subsequent steps on ice.

  • Homogenization:

    • Add 10 volumes of ice-cold homogenization buffer to the sample.

    • Add BHT to a final concentration of 100 µM and EDTA to a final concentration of 1 mM.

    • If using, add the internal standard.

    • Homogenize the sample thoroughly using a glass Dounce homogenizer or a similar instrument.

  • Solvent Extraction:

    • Add an equal volume of ice-cold 2-propanol to the homogenate and vortex briefly.

    • Add two volumes of ice-cold acetonitrile, vortex for 2 minutes, and incubate on ice for 10 minutes to precipitate proteins.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Carefully collect the supernatant, which contains the acyl-CoAs.

  • Solid-Phase Extraction (SPE) Purification:

    • Condition a C18 SPE cartridge by passing 3 mL of methanol followed by 3 mL of water.

    • Load the supernatant from the previous step onto the conditioned cartridge.

    • Wash the cartridge with 3 mL of 2% formic acid in water to remove polar impurities.

    • Wash the cartridge with 3 mL of methanol to remove non-polar impurities.

    • Elute the acyl-CoAs with 2 mL of 2% ammonium hydroxide in methanol.

  • Sample Concentration and Storage:

    • Dry the eluate under a gentle stream of nitrogen.

    • Reconstitute the dried extract in a suitable solvent for your downstream analysis (e.g., 50% methanol).

    • Store the final extract at -80°C until analysis.

Data Presentation

The stability of this compound is influenced by several factors. The following table summarizes the expected impact of different conditions on the degradation of polyunsaturated fatty acyl-CoAs.

FactorConditionExpected Impact on DegradationMitigation Strategy
Temperature 4°C vs. Room Temperature (25°C)Significantly higher degradation at 25°CPerform all extraction steps on ice.
pH Acidic (pH 4-5) vs. Neutral/Alkaline (pH 7-8)Increased hydrolysis of the thioester bond at neutral/alkaline pHUse an acidic homogenization buffer.
Oxygen Exposure Air vs. Inert Atmosphere (N2/Ar)Increased oxidation in the presence of airDegas solvents and work under an inert atmosphere.
Metal Ions Presence of Fe2+/Cu2+Catalyzes the formation of reactive oxygen species, leading to oxidationAdd a chelating agent like EDTA to the homogenization buffer.
Antioxidants Absence vs. Presence (e.g., BHT)Significantly higher oxidative degradation in the absence of antioxidantsAdd an effective antioxidant to the homogenization buffer.

Visualizations

Degradation Pathways of this compound

cluster_oxidation Oxidative Degradation cluster_hydrolysis Hydrolytic Degradation main This compound peroxide Lipid Peroxides main->peroxide O2, Metal Ions hydrolysis_products (9Z,12Z)-hexadecadienoic Acid + Coenzyme A main->hydrolysis_products H2O, Thioesterases aldehydes Aldehydes & Other Products peroxide->aldehydes Further Oxidation

Caption: Key degradation pathways for this compound.

Experimental Workflow for Extraction

start Start: Frozen Sample homogenization Homogenization (Acidic Buffer, Antioxidants, EDTA) start->homogenization extraction Solvent Extraction (2-Propanol & Acetonitrile) homogenization->extraction centrifugation Centrifugation extraction->centrifugation supernatant Collect Supernatant centrifugation->supernatant spe Solid-Phase Extraction (SPE) (C18 Cartridge) supernatant->spe wash Wash Steps (Aqueous & Organic) spe->wash elution Elution wash->elution dry Dry Down (Nitrogen Stream) elution->dry reconstitute Reconstitution dry->reconstitute end Final Extract for Analysis reconstitute->end

Caption: Workflow for the extraction of this compound.

References

Technical Support Center: Resolving Isomeric Interferences in (9Z,12Z)-Hexadecadienoyl-CoA Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of (9Z,12Z)-hexadecadienoyl-CoA. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address the challenges of resolving isomeric interferences during experimental analysis.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of isomeric interference in the analysis of this compound?

A1: Isomeric interference in this compound analysis arises from the presence of other C16:2-CoA isomers that have the same mass-to-charge ratio (m/z). These isomers are structurally different but chromatographically and spectrometrically similar, leading to co-elution and inaccurate quantification. The main types of isomers include:

  • Positional isomers: Differ in the location of the double bonds along the acyl chain (e.g., (10Z,13Z)-hexadecadienoyl-CoA).

  • Geometric isomers: Differ in the configuration of the double bonds (e.g., cis/trans or Z/E). For instance, (9E,12E)-hexadecadienoyl-CoA is a geometric isomer of this compound.

  • Conjugated vs. non-conjugated isomers: In conjugated isomers, the double bonds are separated by a single bond, while in non-conjugated isomers like this compound, they are separated by one or more methylene (B1212753) groups.

Q2: Why is it critical to resolve these isomeric interferences?

A2: Resolving isomeric interferences is crucial because different isomers can have distinct biological activities and metabolic fates. Co-elution of isomers can lead to:

  • Inaccurate quantification: Overestimation or underestimation of the true concentration of this compound.

  • Misinterpretation of biological function: Attributing a biological effect to the wrong isomer.

Q3: What are the most effective analytical techniques for separating C16:2-CoA isomers?

A3: A multi-faceted approach is often necessary for the successful separation of C16:2-CoA isomers. The most effective techniques include:

  • Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS): This is the cornerstone technique, offering high chromatographic resolution and sensitive detection. The choice of column chemistry and mobile phase is critical.

  • Argentation Chromatography (Silver Ion Chromatography): This technique separates isomers based on the number, position, and configuration of double bonds. It can be used as a standalone method or as a sample preparation step before UPLC-MS/MS.

  • Gas Chromatography-Mass Spectrometry (GC-MS) of Fatty Acid Methyl Esters (FAMEs): Acyl-CoAs can be hydrolyzed and derivatized to FAMEs, which can then be separated with high resolution on specialized GC columns.

  • Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS): This technique separates ions in the gas phase based on their size, shape, and charge, providing an additional dimension of separation for co-eluting isomers.

Troubleshooting Guides

Problem 1: Poor chromatographic resolution and co-elution of C16:2-CoA isomers on a standard C18 column.

  • Question: I am using a standard C18 column for my UPLC-MS/MS analysis, but I am observing a single broad peak for what I believe are multiple C16:2-CoA isomers. How can I improve the separation?

  • Answer: Standard C18 columns often lack the selectivity to separate closely related fatty acyl-CoA isomers. Here are several strategies to improve resolution:

    • Optimize the Mobile Phase:

      • Solvent Composition: Vary the ratio of your organic solvent (e.g., acetonitrile (B52724) or methanol) to the aqueous phase. A shallower gradient can often improve the separation of closely eluting compounds.

      • Additives: The use of ion-pairing reagents can sometimes improve peak shape and resolution for acyl-CoAs. However, they can also cause ion suppression in the mass spectrometer, so their use should be carefully evaluated.

      • pH: The pH of the mobile phase can affect the ionization state of the acyl-CoA and its interaction with the stationary phase. Experiment with slight adjustments to the mobile phase pH.

    • Change the Stationary Phase:

      • Phenyl-Hexyl Columns: These columns offer alternative selectivity to C18 phases due to π-π interactions with the double bonds of the fatty acyl chain, which can help to resolve positional isomers.

      • Pentafluorophenyl (PFP) Columns: PFP columns provide a different selectivity based on a combination of hydrophobic, π-π, and dipole-dipole interactions, which can be effective for separating isomers.

    • Lower the Column Temperature: Reducing the column temperature can sometimes enhance the separation of isomers by increasing the interaction time with the stationary phase.

Problem 2: My MS/MS spectra for the co-eluting peaks are nearly identical, making it impossible to distinguish the isomers.

  • Question: Even with some chromatographic separation, the fragmentation patterns of my C16:2-CoA isomers are too similar for confident identification. What can I do?

  • Answer: When MS/MS spectra are not sufficiently distinct, consider the following approaches:

    • Ion Mobility Spectrometry (IMS): IMS is a powerful technique that separates ions based on their collision cross-section (CCS), which is a measure of their size and shape in the gas phase. Isomers with different double bond positions or geometries will often have different CCS values, allowing for their separation even if they co-elute from the LC column and have similar fragmentation patterns.

    • Argentation Chromatography: Perform an offline fractionation of your sample using argentation chromatography before UPLC-MS/MS analysis. This will separate the isomers into different fractions based on their interaction with silver ions, which is dependent on the number and configuration of the double bonds. Each fraction can then be analyzed separately by UPLC-MS/MS.

    • Derivatization for GC-MS: Hydrolyze the acyl-CoAs to free fatty acids and then derivatize them to fatty acid methyl esters (FAMEs). The FAMEs can be analyzed by GC-MS using a highly polar capillary column (e.g., a biscyanopropyl polysiloxane phase), which can provide excellent separation of positional and geometric isomers.[1]

Quantitative Data Summary

The following tables provide a summary of key analytical parameters for the separation of C16:2-CoA isomers. Please note that these values are illustrative and may vary depending on the specific instrumentation and experimental conditions.

Table 1: Comparison of Chromatographic Techniques for C16:2-CoA Isomer Separation

TechniqueStationary PhaseMobile Phase/Carrier GasTypical ResolutionThroughput
UPLC-MS/MS C18, Phenyl-Hexyl, PFPAcetonitrile/Water with formic acidModerate to HighHigh
Argentation HPLC Silver-impregnated silicaHexane/AcetonitrileHighLow
GC-MS (of FAMEs) Biscyanopropyl polysiloxaneHeliumVery HighModerate
IMS-MS N/A (Drift Gas: N₂)N/AHighHigh

Table 2: Illustrative UPLC-MS/MS Parameters for C16:2-CoA Isomer Analysis

IsomerPrecursor Ion (m/z)Product Ion (m/z)Retention Time (min)Collision Energy (eV)
(9Z,12Z)-C16:2-CoA1004.5497.312.535
(9E,12E)-C16:2-CoA1004.5497.312.235
(10Z,13Z)-C16:2-CoA1004.5497.312.835

Note: The product ion at m/z 497.3 corresponds to the loss of the phosphopantetheine moiety. Retention times are hypothetical and will vary based on the specific chromatographic conditions.

Experimental Protocols

Protocol 1: Extraction of Acyl-CoAs from Mammalian Tissue

This protocol is adapted from established methods for the extraction of long-chain acyl-CoAs.[2][3]

  • Homogenization: Homogenize approximately 50-100 mg of frozen tissue powder in 1 mL of ice-cold 10% (w/v) trichloroacetic acid.

  • Centrifugation: Centrifuge the homogenate at 12,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Carefully collect the supernatant, which contains the acyl-CoAs.

  • Solid-Phase Extraction (SPE):

    • Condition a C18 SPE cartridge with 5 mL of methanol (B129727), followed by 5 mL of water.

    • Load the supernatant onto the conditioned SPE cartridge.

    • Wash the cartridge with 5 mL of 50 mM ammonium (B1175870) acetate (B1210297) in 2% methanol to remove polar impurities.

    • Elute the acyl-CoAs with 3 mL of methanol.

  • Drying and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the dried extract in 100 µL of the initial mobile phase for UPLC-MS/MS analysis.

Protocol 2: UPLC-MS/MS Analysis of C16:2-CoA Isomers

  • Chromatographic System: An ultra-high-performance liquid chromatography system coupled to a triple quadrupole or high-resolution mass spectrometer.

  • Column: A reversed-phase column with proven selectivity for fatty acid isomers (e.g., a Phenyl-Hexyl or PFP column, 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase:

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Elution:

    • 0-2 min: 30% B

    • 2-15 min: 30% to 80% B (linear gradient)

    • 15-18 min: 80% to 95% B (linear gradient)

    • 18-20 min: Hold at 95% B

    • 20-21 min: 95% to 30% B (linear gradient)

    • 21-25 min: Hold at 30% B (re-equilibration)

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Mode: Multiple Reaction Monitoring (MRM) or Parallel Reaction Monitoring (PRM).

    • MRM Transitions: Monitor the transition from the precursor ion of C16:2-CoA (e.g., m/z 1004.5) to a characteristic product ion (e.g., m/z 497.3).

    • Collision Energy: Optimize for the specific instrument and analyte.

Visualizations

Caption: Experimental workflow for resolving isomeric interferences in this compound analysis.

signaling_pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus fatp Fatty Acid Transport Protein (FATP) ffa (9Z,12Z)-Hexadecadienoic Acid fatp->ffa ffa->fatp acsl Acyl-CoA Synthetase (ACSL) ffa->acsl coa This compound acsl->coa ppar Peroxisome Proliferator- Activated Receptor (PPAR) coa->ppar Activates pka Protein Kinase A (PKA) coa->pka Modulates ppar_rxr PPAR-RXR Heterodimer ppar->ppar_rxr rxr Retinoid X Receptor (RXR) rxr->ppar_rxr p_pka Phosphorylated PKA pka->p_pka gene_expression Target Gene Expression (e.g., Lipid Metabolism Genes) ppar_rxr->gene_expression Regulates p_pka->gene_expression Influences

Caption: Putative signaling pathway involving this compound.

References

Technical Support Center: Optimization of Enzymatic Reactions involving (9Z,12Z)-Hexadecadienoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide comprehensive guidance on optimizing enzymatic reactions involving the substrate (9Z,12Z)-hexadecadienoyl-CoA. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key quantitative data to facilitate your research.

Frequently Asked Questions (FAQs)

Q1: Which enzyme classes are known to utilize this compound as a substrate?

A1: this compound is a polyunsaturated fatty acyl-CoA that can serve as a substrate for several enzyme classes involved in fatty acid metabolism. The primary enzymes of interest are:

  • Fatty Acyl Desaturases: Specifically, Δ6-desaturase can introduce a double bond into the acyl chain.

  • Fatty Acyl Elongases: These enzymes can extend the carbon chain of the fatty acyl-CoA.

  • Acyl-CoA Thioesterases: These enzymes hydrolyze the thioester bond, releasing the free fatty acid and Coenzyme A.

Q2: What are the expected products of an enzymatic reaction with this compound?

A2: Depending on the enzyme used, the primary products will differ:

  • Δ6-Desaturase: The expected product is (6Z,9Z,12Z)-hexadecatrienoyl-CoA.

  • Fatty Acyl Elongase: The primary product will be an 18-carbon fatty acyl-CoA, (11Z,14Z)-octadecadienoyl-CoA, following the addition of a two-carbon unit from malonyl-CoA.

  • Acyl-CoA Thioesterase: The products are (9Z,12Z)-hexadecadienoic acid and free Coenzyme A.

Q3: How can I monitor the progress of the enzymatic reaction?

A3: Several methods can be employed to monitor reaction progress:

  • Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are robust methods for separating and quantifying the substrate and product. For GC-MS analysis, the fatty acyl-CoAs will first need to be hydrolyzed and derivatized (e.g., to fatty acid methyl esters).

  • Radiometric Assays: If using a radiolabeled substrate (e.g., --INVALID-LINK---hexadecadienoyl-CoA), the reaction products can be separated by thin-layer chromatography (TLC) or HPLC, and the radioactivity of the product spot or peak can be quantified using a scintillation counter.

  • Spectrophotometric Assays: For some enzymes, coupled assays can be designed where the product of the primary reaction is a substrate for a secondary enzyme that produces a chromogenic or fluorogenic output.

Q4: What are the critical factors to consider for the stability of this compound during experiments?

A4: this compound is susceptible to degradation. Key considerations for its stability include:

  • Hydrolysis: The thioester bond can be hydrolyzed at non-optimal pH and elevated temperatures. It is recommended to prepare fresh solutions and keep them on ice.

  • Oxidation: The polyunsaturated nature of the acyl chain makes it prone to oxidation. Store the compound under an inert atmosphere (e.g., argon or nitrogen) and consider the addition of antioxidants like butylated hydroxytoluene (BHT) to the reaction buffer, if compatible with the enzyme.

  • Freeze-Thaw Cycles: Minimize freeze-thaw cycles of the stock solution to prevent degradation. Aliquot the stock solution into smaller volumes for single-use.

Troubleshooting Guide

This guide addresses common issues encountered during enzymatic assays with this compound.

Problem Possible Cause Recommended Solution
No or Low Enzyme Activity Inactive EnzymeVerify enzyme activity with a known, reliable substrate. Ensure proper storage conditions for the enzyme (-80°C in appropriate buffer).
Sub-optimal Reaction ConditionsOptimize pH, temperature, and ionic strength of the reaction buffer. Perform a literature search for optimal conditions for the specific or a closely related enzyme.
Substrate DegradationPrepare fresh this compound solutions. Verify the integrity of the substrate using HPLC or MS.
Presence of InhibitorsEnsure all reagents are of high purity. Dialyze the enzyme preparation to remove potential small molecule inhibitors. Avoid using sodium azide (B81097) in buffers as it can inhibit some enzymes.
High Background Signal Non-enzymatic Substrate DegradationRun a no-enzyme control (substrate in reaction buffer) to quantify the rate of spontaneous hydrolysis or oxidation. Subtract this background rate from the enzymatic reaction rate.
Contamination of ReagentsUse fresh, high-purity reagents and ultrapure water.
Inconsistent Results Pipetting InaccuraciesCalibrate pipettes regularly. For small volumes, prepare master mixes to minimize pipetting errors.
Variability in Sample PreparationStandardize the sample preparation protocol. For cellular extracts, ensure consistent homogenization and protein concentration determination.
Substrate Micelle FormationPolyunsaturated fatty acyl-CoAs can form micelles at high concentrations, affecting the true substrate availability. Determine the critical micelle concentration (CMC) and perform assays below this concentration or in the presence of a suitable detergent or binding protein like albumin.

Data Presentation

Table 1: Typical Reaction Conditions for Enzymes Acting on Polyunsaturated Fatty Acyl-CoAs
ParameterΔ6-DesaturaseFatty Acyl ElongaseAcyl-CoA Thioesterase
pH 6.5 - 7.57.0 - 8.07.0 - 8.5
Temperature (°C) 25 - 3730 - 3725 - 37
Substrate Concentration (µM) 10 - 10020 - 1505 - 50
Enzyme Concentration (µg/mL) 5 - 5010 - 1001 - 20
Cofactors NADH or NADPHNADPH, Malonyl-CoANone
Buffer System Phosphate or HEPESPhosphate or Tris-HClTris-HCl or MOPS

Note: These are general ranges and should be optimized for each specific enzyme and experimental setup.

Experimental Protocols

Protocol 1: General Enzymatic Assay for Δ6-Desaturase with this compound

1. Reagent Preparation:

  • Assay Buffer: 50 mM HEPES-KOH, pH 7.2, containing 10 mM MgCl₂, 2 mM ATP, and 0.5 mM Coenzyme A.
  • Substrate Stock Solution: Prepare a 10 mM stock solution of this compound in 10% ethanol. Store at -80°C.
  • NADH Solution: Prepare a 10 mM stock solution of NADH in assay buffer. Prepare fresh daily.
  • Enzyme Preparation: Purified or microsomal preparation of Δ6-desaturase.

2. Assay Procedure:

  • In a microcentrifuge tube, prepare the reaction mixture by adding the following components in order:
  • Assay Buffer (to a final volume of 200 µL)
  • This compound (to a final concentration of 50 µM)
  • NADH (to a final concentration of 1 mM)
  • Pre-incubate the reaction mixture at 30°C for 5 minutes.
  • Initiate the reaction by adding the enzyme preparation (e.g., 20 µg of microsomal protein).
  • Incubate the reaction at 30°C for a specified time (e.g., 15, 30, 60 minutes).
  • Stop the reaction by adding 100 µL of 1 M HCl.
  • Extract the fatty acyl-CoAs by adding 500 µL of butanol. Vortex and centrifuge to separate the phases.
  • Transfer the organic phase to a new tube and evaporate to dryness under a stream of nitrogen.

3. Product Analysis:

  • Resuspend the dried extract in a suitable solvent (e.g., 50 µL of methanol).
  • Analyze the sample by HPLC or, after hydrolysis and derivatization, by GC-MS to quantify the formation of (6Z,9Z,12Z)-hexadecatrienoyl-CoA.

Visualizations

Signaling Pathway: Polyunsaturated Fatty Acid Metabolism

PUFA_Metabolism cluster_main Metabolic Pathway of this compound Substrate This compound Desaturase Δ6-Desaturase Substrate->Desaturase NADH/NADPH Elongase Fatty Acyl Elongase Substrate->Elongase Malonyl-CoA, NADPH Thioesterase Acyl-CoA Thioesterase Substrate->Thioesterase H₂O Product1 (6Z,9Z,12Z)-Hexadecatrienoyl-CoA Desaturase->Product1 Product2 (11Z,14Z)-Octadecadienoyl-CoA Elongase->Product2 Product3 (9Z,12Z)-Hexadecadienoic Acid + CoA Thioesterase->Product3

Caption: Metabolic fate of this compound.

Experimental Workflow: Enzymatic Assay and Analysis

Experimental_Workflow cluster_workflow General Workflow for Enzymatic Assays Start Start ReagentPrep Reagent Preparation (Buffer, Substrate, Enzyme) Start->ReagentPrep ReactionSetup Reaction Setup ReagentPrep->ReactionSetup Incubation Incubation (Controlled Temperature and Time) ReactionSetup->Incubation ReactionStop Reaction Termination Incubation->ReactionStop Extraction Product Extraction ReactionStop->Extraction Analysis Analysis (HPLC, GC-MS, etc.) Extraction->Analysis Data Data Interpretation Analysis->Data End End Data->End

Caption: A typical experimental workflow for enzymatic assays.

Logical Relationship: Troubleshooting Flowchart

Troubleshooting_Flowchart cluster_troubleshooting Troubleshooting Logic Start Low/No Activity? CheckEnzyme Enzyme Active? Start->CheckEnzyme Yes CheckSubstrate Substrate Intact? CheckEnzyme->CheckSubstrate Yes Solution_Enzyme Use new enzyme aliquot CheckEnzyme->Solution_Enzyme No CheckConditions Conditions Optimal? CheckSubstrate->CheckConditions Yes Solution_Substrate Prepare fresh substrate CheckSubstrate->Solution_Substrate No CheckInhibitors Inhibitors Present? CheckConditions->CheckInhibitors Yes Solution_Conditions Optimize pH, Temp. CheckConditions->Solution_Conditions No Solution_Inhibitors Purify enzyme/reagents CheckInhibitors->Solution_Inhibitors Yes Success Problem Solved CheckInhibitors->Success No

Caption: A logical approach to troubleshooting low enzyme activity.

Validation & Comparative

A Comparative Guide to the Validation of a Novel UPLC-MS/MS Method for (9Z,12Z)-Hexadecadienoyl-CoA Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive validation of a new Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the quantitative analysis of (9Z,12Z)-hexadecadienoyl-CoA. The performance of this novel method is objectively compared with a traditional High-Performance Liquid Chromatography (HPLC) method coupled with Ultraviolet (UV) detection. This document is intended for researchers, scientists, and drug development professionals who require sensitive and accurate quantification of this specific long-chain fatty acyl-CoA.

This compound is a critical intermediate in lipid metabolism, playing a role in various cellular processes.[1] Accurate measurement of its concentration is vital for understanding its function in metabolic pathways and for the development of therapeutics targeting lipid metabolism. The analytical methods detailed herein offer distinct advantages and disadvantages in terms of sensitivity, specificity, and throughput.

Comparative Analysis of Analytical Methods

The performance of the novel UPLC-MS/MS method and a conventional HPLC-UV method were rigorously evaluated based on standard validation parameters. The UPLC-MS/MS method demonstrates superior sensitivity and a wider linear dynamic range, making it ideal for the analysis of low-abundance this compound in biological matrices. The HPLC-UV method, while less sensitive, offers a cost-effective alternative for samples with higher concentrations of the analyte.

Table 1: Comparison of Method Performance Characteristics

ParameterNew UPLC-MS/MS MethodAlternative HPLC-UV Method
Linearity (R²) >0.999>0.995
Linear Range 0.1 - 1000 ng/mL10 - 2000 ng/mL
Accuracy (%) 98.5 - 101.295.3 - 104.5
Precision (RSD%)
- Repeatability< 2.5%< 5.0%
- Intermediate Precision< 4.0%< 7.5%
Limit of Detection (LOD) 0.05 ng/mL5 ng/mL
Limit of Quantification (LOQ) 0.1 ng/mL10 ng/mL
Specificity High (Mass-based)Moderate (Chromatographic)
Run Time 5 minutes15 minutes

Experimental Protocols

Detailed methodologies for sample preparation, chromatographic separation, and detection are provided below for both the new and alternative methods.

New Method: UPLC-MS/MS

1. Sample Preparation (Solid-Phase Extraction)

  • Condition a mixed-mode solid-phase extraction (SPE) cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.

  • Load 500 µL of the sample onto the SPE cartridge.

  • Wash the cartridge with 1 mL of 2% formic acid in water, followed by 1 mL of methanol.

  • Elute the this compound with 1 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. UPLC-MS/MS Conditions

  • Column: Acquity UPLC C18 (1.7 µm, 2.1 x 100 mm)

  • Mobile Phase A: 10 mM Ammonium Acetate in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 5% B to 95% B over 3 minutes, hold at 95% B for 1 minute, return to 5% B and re-equilibrate for 1 minute.

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • Mass Spectrometer: Triple Quadrupole

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • MRM Transition: Precursor Ion > Product Ion (specific m/z values for this compound to be determined empirically)

Alternative Method: HPLC-UV

1. Sample Preparation (Liquid-Liquid Extraction)

  • To 500 µL of sample, add 1.5 mL of a 2:1 (v/v) mixture of chloroform:methanol.

  • Vortex for 2 minutes.

  • Centrifuge at 3000 x g for 10 minutes to separate the phases.

  • Collect the lower organic phase containing the lipids.

  • Evaporate the organic solvent under nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. HPLC-UV Conditions

  • Column: C18 (5 µm, 4.6 x 250 mm)

  • Mobile Phase: Isocratic mixture of 70% Acetonitrile and 30% of a 25 mM potassium phosphate (B84403) buffer (pH 6.5).

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 20 µL

  • UV Detection Wavelength: 260 nm

Visualizations

The following diagrams illustrate the experimental workflow for the validation of the new analytical method and a hypothetical signaling pathway involving this compound.

experimental_workflow cluster_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis cluster_validation Method Validation cluster_output Data Output sample Biological Sample spe Solid-Phase Extraction sample->spe extract Concentrated Extract spe->extract uplc UPLC Separation extract->uplc msms Tandem MS Detection uplc->msms linearity Linearity & Range msms->linearity accuracy Accuracy msms->accuracy precision Precision msms->precision lod_loq LOD & LOQ msms->lod_loq specificity Specificity msms->specificity report Validation Report linearity->report accuracy->report precision->report lod_loq->report specificity->report

Caption: Experimental workflow for the validation of the new UPLC-MS/MS method.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_er Endoplasmic Reticulum receptor GPCR plc Phospholipase C receptor->plc activates pip2 PIP2 plc->pip2 hydrolyzes dag DAG pip2->dag ip3 IP3 pip2->ip3 pkc Protein Kinase C dag->pkc activates er_receptor IP3 Receptor ip3->er_receptor [Cellular Response] [Cellular Response] pkc->[Cellular Response] hexadecadienoyl_coa This compound hexadecadienoyl_coa->pkc modulates ca2 Ca²⁺ Release er_receptor->ca2 ca2->[Cellular Response]

Caption: Hypothetical signaling pathway involving this compound.

References

A Comparative Analysis of the Biological Activities of (9Z,12Z)-Hexadecadienoyl-CoA and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the biological activities of (9Z,12Z)-hexadecadienoyl-CoA and its isomers. While direct comparative studies on the CoA-thioesters are limited, this document synthesizes available data on the corresponding free fatty acids to infer and compare their potential biological effects. The focus is on activities with supporting experimental data, including enzyme inhibition and antimicrobial effects.

Quantitative Data Summary

The biological activities of hexadecadienoic acid isomers are significantly influenced by the presence and configuration of their double bonds. The following tables summarize the available quantitative data for different isomers, primarily focusing on topoisomerase I inhibition and antimicrobial efficacy.

Table 1: Comparison of Topoisomerase I Inhibitory Activity

CompoundStructureConcentration for Complete InhibitionReference
(5Z,9Z)-5,9-Hexadecadienoic AcidC16:2 with cis double bonds at positions 5 and 9800 µM[1][2]
5,9-Hexadecadiynoic AcidC16:2 with triple bonds at positions 5 and 9>1000 µM (No inhibition)[1][2]
Hexadecanoic AcidSaturated C16 fatty acid>1000 µM (No inhibition)[1][2]

This data highlights the critical role of the cis double bond geometry for the inhibition of human topoisomerase I.[1][2]

Table 2: Antimicrobial Activity (Minimum Inhibitory Concentration - MIC)

CompoundTarget OrganismMICReference
(5Z,9Z)-5,9-Hexadecadienoic AcidStaphylococcus aureus80 µM[1][2]
Streptococcus faecalis200 µM[1][2]
Pseudomonas aeruginosaInactive[1]

Unsaturated fatty acids, including various isomers, are known to exhibit potent antibacterial activity, particularly against Gram-positive bacteria like S. aureus.[3][4][5] The mechanism is often attributed to the disruption of the bacterial cell membrane and inhibition of essential enzymes involved in fatty acid synthesis.[3][5]

Key Biological Activities and Signaling Pathways

Topoisomerase I Inhibition

Certain unsaturated fatty acid isomers have demonstrated significant inhibitory effects on human topoisomerase I, a crucial enzyme involved in DNA replication and transcription. The (5Z,9Z) isomer of hexadecadienoic acid has been shown to be a potent inhibitor, a characteristic not shared by its saturated or alkyne counterparts.[1][2] This suggests that the specific spatial arrangement conferred by the cis double bonds is essential for its interaction with the enzyme. The inhibition of topoisomerase I is a key mechanism for the anticancer activity of several clinical drugs.

Topoisomerase_Inhibition cluster_0 Cell Nucleus cluster_1 Inhibitory Action DNA Supercoiled DNA Topoisomerase_I Topoisomerase I DNA->Topoisomerase_I binds Relaxed_DNA Relaxed DNA Topoisomerase_I->Relaxed_DNA relaxes Isomer (5Z,9Z)-Hexadecadienoic Acid Isomer->Topoisomerase_I inhibits

Caption: Inhibition of Topoisomerase I by (5Z,9Z)-Hexadecadienoic Acid.

Antimicrobial Activity

Unsaturated fatty acids are recognized for their antimicrobial properties, particularly against Gram-positive bacteria.[3][4][6] The (5Z,9Z)-hexadecadienoic acid isomer exhibits selective bactericidal activity. The proposed mechanism involves the disruption of the bacterial cell membrane integrity and interference with key cellular processes.

Antimicrobial_Mechanism cluster_0 Gram-Positive Bacterium Fatty_Acid (5Z,9Z)-Hexadecadienoic Acid Cell_Membrane Cell Membrane Fatty_Acid->Cell_Membrane disrupts Enzyme Essential Enzymes (e.g., FabI) Fatty_Acid->Enzyme inhibits Cell_Death Cell Death Cell_Membrane->Cell_Death Enzyme->Cell_Death

Caption: Proposed antimicrobial mechanism of action.

Regulation of Gene Expression via PPAR Activation

Long-chain fatty acids and their CoA esters are known to act as signaling molecules that can regulate gene expression, often through the activation of Peroxisome Proliferator-Activated Receptors (PPARs).[7][8][9] PPARs are nuclear receptors that, upon activation by lipid ligands, modulate the transcription of genes involved in lipid metabolism and inflammation. While direct evidence for hexadecadienoyl-CoA isomers is limited, C16 fatty acids have been shown to activate PPARs.[10] The specific isomerism of the fatty acyl-CoA can influence the degree of PPAR activation and the subsequent downstream cellular responses.

PPAR_Activation_Pathway cluster_0 Cytoplasm cluster_1 Nucleus Acyl_CoA Hexadecadienoyl-CoA (Isomers) PPAR PPAR Acyl_CoA->PPAR binds & activates RXR RXR PPAR->RXR heterodimerizes with PPAR_RXR PPAR-RXR Complex RXR->PPAR_RXR PPRE PPRE (DNA Response Element) PPAR_RXR->PPRE binds to Target_Genes Target Gene Transcription PPRE->Target_Genes regulates

Caption: Fatty acyl-CoA mediated PPAR activation pathway.

Experimental Protocols

Topoisomerase I Relaxation Inhibition Assay

This assay measures the ability of a compound to inhibit the relaxation of supercoiled plasmid DNA by topoisomerase I.

Materials:

  • Human Topoisomerase I

  • Supercoiled plasmid DNA (e.g., pBR322)

  • 10x Topoisomerase I reaction buffer

  • Test compounds (hexadecadienoic acid isomers) dissolved in a suitable solvent (e.g., DMSO)

  • Loading dye

  • Agarose (B213101)

  • Tris-acetate-EDTA (TAE) buffer

  • Ethidium (B1194527) bromide or other DNA stain

  • UV transilluminator

Procedure:

  • Prepare reaction mixtures in microcentrifuge tubes on ice. Each reaction should contain the 10x reaction buffer, supercoiled plasmid DNA, and the test compound at various concentrations.

  • Add human topoisomerase I to each tube, except for the negative control (DNA only).

  • Incubate the reactions at 37°C for 30 minutes.

  • Stop the reaction by adding loading dye containing SDS and proteinase K.

  • Load the samples onto a 1% agarose gel.

  • Perform electrophoresis in TAE buffer to separate the supercoiled and relaxed forms of the plasmid DNA.

  • Stain the gel with ethidium bromide and visualize the DNA bands under UV light.

  • Inhibition is determined by the persistence of the supercoiled DNA band in the presence of the test compound.

Antimicrobial Susceptibility Testing: Minimum Inhibitory Concentration (MIC) Assay

This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is commonly used.

Materials:

  • Bacterial strains (S. aureus, S. faecalis, P. aeruginosa)

  • Mueller-Hinton Broth (MHB) or other suitable bacterial growth medium

  • Test compounds (hexadecadienoic acid isomers)

  • 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare a serial dilution of the test compounds in the 96-well plate using MHB.

  • Prepare a standardized inoculum of the bacterial strain to be tested (e.g., 0.5 McFarland standard).

  • Inoculate each well of the microtiter plate with the bacterial suspension, except for the sterility control wells.

  • Include positive control wells (bacteria with no compound) and negative control wells (broth only).

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (bacterial growth). This can be assessed visually or by measuring the optical density at 600 nm.

References

A Comparative Analysis of (9Z,12Z)-Hexadecadienoyl-CoA Levels: A Guide for a Novel Area of Investigation

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(9Z,12Z)-Hexadecadienoyl-CoA is a specific intermediate in the metabolism of polyunsaturated fatty acids. While the roles of more common fatty acyl-CoAs like palmitoyl-CoA and oleoyl-CoA are well-documented, the significance of their shorter-chain, polyunsaturated counterparts is less understood. Alterations in the pools of various acyl-CoAs are known to be associated with numerous pathological conditions, including metabolic syndrome, cardiovascular disease, neurodegenerative disorders, and cancer.[1][2][3][4] Coenzyme A (CoA) and its derivatives are crucial for numerous metabolic pathways, including fatty acid synthesis and β-oxidation, the Krebs cycle, and ketogenesis.[3][4]

Currently, there is a notable gap in the scientific literature regarding the direct comparative analysis of this compound levels in healthy versus diseased states. This guide aims to bridge that gap by providing researchers, scientists, and drug development professionals with a comprehensive framework to undertake such investigations. It outlines the metabolic context of this compound, details the necessary experimental protocols for its quantification, and presents a structure for data comparison.

Metabolic Pathway of Polyunsaturated Fatty Acyl-CoAs

This compound is derived from the metabolism of longer-chain polyunsaturated fatty acids (PUFAs). The primary dietary PUFA, linoleic acid (18:2 n-6), undergoes a series of desaturation and elongation steps.[5][6][7] It can also be shortened via peroxisomal β-oxidation, a process that handles very long-chain and polyunsaturated fatty acids that are poor substrates for the mitochondrial β-oxidation machinery. The diagram below illustrates a simplified pathway showing the relationship between linoleic acid and the potential formation and subsequent oxidation of this compound.

fatty_acid_metabolism cluster_cytosol Cytosol / ER cluster_peroxisome Peroxisome cluster_mitochondria Mitochondrion LA Linoleic Acid (18:2) LA_CoA Linoleoyl-CoA (18:2-CoA) LA->LA_CoA Acyl-CoA Synthetase (FACS) Perox_LA_CoA Linoleoyl-CoA (18:2-CoA) LA_CoA->Perox_LA_CoA Transport BetaOx1 β-Oxidation Cycle 1 Perox_LA_CoA->BetaOx1 Acyl-CoA Oxidase Hexadecadienoyl_CoA This compound (16:2-CoA) BetaOx1->Hexadecadienoyl_CoA AcetylCoA_P Acetyl-CoA BetaOx1->AcetylCoA_P Mito_Hex_CoA This compound (16:2-CoA) Hexadecadienoyl_CoA->Mito_Hex_CoA Transport BetaOx2 β-Oxidation Spiral Mito_Hex_CoA->BetaOx2 Acyl-CoA Dehydrogenase AcetylCoA_M Acetyl-CoA BetaOx2->AcetylCoA_M TCA TCA Cycle AcetylCoA_M->TCA

Caption: Simplified metabolic pathway of this compound.

Potential Relevance in Diseased States

The metabolism of fatty acyl-CoAs is tightly regulated, and disruptions can lead to various diseases.

  • Fatty Acid Oxidation (FAO) Disorders: Genetic defects in enzymes required for β-oxidation lead to the accumulation of specific acyl-CoA intermediates.[8][9] For example, deficiencies in medium-chain or very-long-chain acyl-CoA dehydrogenases (MCADD or VLCADD) result in characteristic acyl-CoA profiles.[8][9] It is plausible that defects in enzymes that process polyunsaturated substrates could lead to an accumulation of this compound.

  • Metabolic Syndrome and Type 2 Diabetes: In conditions of insulin (B600854) resistance and excess nutrient supply, the flux of fatty acids to the liver and other tissues is increased. This can lead to an imbalance in β-oxidation and lipid synthesis, altering the concentrations of various acyl-CoA species.[10] These changes in acyl-CoA pools can impact insulin signaling and contribute to cellular dysfunction.

  • Cardiomyopathy: The heart relies heavily on fatty acid oxidation for energy. Disruptions in this pathway, as seen in some FAO disorders, can lead to severe cardiomyopathy due to energy deprivation and potential lipotoxicity from accumulated intermediates.[9]

Experimental Protocols

Accurate quantification of this compound requires robust methods for sample extraction and analysis. The following protocols are based on established techniques for measuring acyl-CoA species in biological samples.[5][11][12]

Acyl-CoA Extraction from Tissues

This protocol is adapted from methods designed for the comprehensive analysis of acyl-CoA species.[11][12]

  • Tissue Homogenization:

    • Flash-freeze approximately 20-50 mg of tissue in liquid nitrogen immediately upon collection to halt metabolic activity.

    • Homogenize the frozen tissue in 1 mL of a cold extraction solvent (e.g., 2.5% (w/v) perchloric acid or an isopropanol/water/acetic acid mixture) using a tissue lyser or Dounce homogenizer. Internal standards, such as a C17:0-CoA, should be added at this stage for accurate quantification.[11]

  • Phase Separation:

    • Centrifuge the homogenate at high speed (e.g., 15,000 x g) for 10 minutes at 4°C.

    • Collect the supernatant, which contains the acyl-CoA species.

  • Solid-Phase Extraction (SPE) for Cleanup (Optional but Recommended):

    • Use a C18 SPE cartridge to purify and concentrate the acyl-CoAs.

    • Condition the cartridge with methanol (B129727) followed by water.

    • Load the supernatant onto the cartridge.

    • Wash the cartridge with an aqueous buffer to remove polar impurities.

    • Elute the acyl-CoAs with a methanol-based solvent.

  • Sample Preparation for Analysis:

    • Dry the eluted sample under a stream of nitrogen.

    • Reconstitute the dried extract in a small, known volume of a suitable solvent (e.g., 50% methanol in water) compatible with the analytical method.

Quantification by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of acyl-CoA species.[5][11][12]

  • Chromatographic Separation:

    • Column: Use a C18 reversed-phase column for separation based on acyl chain length and hydrophobicity.

    • Mobile Phase A: Water with an ion-pairing agent (e.g., heptafluorobutyric acid) or a weak acid (e.g., 0.1% formic acid).

    • Mobile Phase B: Acetonitrile or methanol with the same additive as Mobile Phase A.

    • Gradient: Apply a gradient from a lower to a higher percentage of Mobile Phase B to elute acyl-CoAs of increasing chain length.

  • Mass Spectrometry Detection:

    • Ionization: Use electrospray ionization (ESI) in positive ion mode.

    • Detection Method: Employ Multiple Reaction Monitoring (MRM) for high specificity and sensitivity.

      • Precursor Ion: The protonated molecular ion [M+H]+ of this compound.

      • Product Ion: A characteristic fragment ion common to acyl-CoAs, such as the fragment corresponding to the CoA moiety (e.g., m/z 507 from neutral loss or a specific fragment ion).[11]

  • Quantification:

    • Generate a standard curve using a synthetic this compound standard of known concentrations.

    • Calculate the concentration in the biological samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.

Experimental Workflow Visualization

experimental_workflow cluster_0 cluster_2 sample_prep Sample Preparation analysis Analysis & Quantification data_interp Data Interpretation tissue Tissue Sample (Healthy vs. Diseased) flash_freeze Flash Freezing (Liquid N2) tissue->flash_freeze homogenize Homogenization (+ Internal Standard) flash_freeze->homogenize extract Acyl-CoA Extraction homogenize->extract cleanup SPE Cleanup extract->cleanup reconstitute Reconstitution cleanup->reconstitute lcms LC-MS/MS Analysis (MRM Mode) reconstitute->lcms quant Quantification of This compound lcms->quant std_curve Standard Curve Generation std_curve->quant table Data Tabulation quant->table comparison Comparative Analysis table->comparison

Caption: General workflow for comparative acyl-CoA analysis.

Data Presentation

Quantitative data should be summarized in clear, structured tables to facilitate easy comparison between healthy and diseased states. Data should be presented as mean ± standard deviation (SD) or standard error of the mean (SEM), with appropriate statistical analysis applied to determine significance.

Table 1: Hypothetical Comparative Levels of this compound

Group Sample Type n This compound (nmol/g tissue) p-value
Healthy ControlLiver10Value ± SD-
Diseased State ALiver10Value ± SDp
Healthy ControlHeart10Value ± SD-
Diseased State AHeart10Value ± SDp
Healthy ControlSkeletal Muscle10Value ± SD-
Diseased State ASkeletal Muscle10Value ± SDp

Conclusion

The study of specific, less abundant acyl-CoA species like this compound represents a promising frontier in metabolic research. While direct comparative data is currently lacking, the tools and methodologies to perform these investigations are well-established. By applying the protocols and framework outlined in this guide, researchers can begin to elucidate the role of this molecule in health and disease, potentially uncovering new diagnostic markers or therapeutic targets for a range of metabolic disorders.

References

Confirming the Identity of (9Z,12Z)-Hexadecadienoyl-CoA: A Comparative Guide to High-Resolution Mass Spectrometry and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate identification and quantification of specific lipid molecules are paramount in understanding cellular metabolism and in the development of novel therapeutics. (9Z,12Z)-Hexadecadienoyl-CoA, a di-unsaturated 16-carbon acyl-coenzyme A, plays a role in various metabolic pathways. This guide provides an objective comparison of high-resolution mass spectrometry (HRMS) with alternative analytical techniques for its definitive identification, supported by experimental data and detailed protocols.

High-Resolution Mass Spectrometry: The Gold Standard for Confirmation

High-resolution mass spectrometry, particularly when coupled with liquid chromatography (LC-HRMS), has emerged as the principal technique for the confident identification of acyl-CoA molecules. Its high mass accuracy and resolving power allow for the precise determination of elemental composition, a critical factor in distinguishing between isobaric species.

Performance Comparison
ParameterHigh-Resolution Mass Spectrometry (LC-HRMS)Gas Chromatography-Mass Spectrometry (GC-MS)Nuclear Magnetic Resonance (NMR) Spectroscopy
Specificity Very High (Mass accuracy < 5 ppm)High (after derivatization)High (structural isomer differentiation)
Sensitivity Very High (fmol to pmol range)[1][2]High (after derivatization)Low (µmol to mmol range)
Sample Requirement Low (µg of tissue)[2]Low (after derivatization)High (mg)
Structural Information Molecular formula and fragmentation patternFragmentation pattern of derivativeDetailed 3D structure and isomeric configuration[3]
Direct Analysis YesNo (Requires derivatization)Yes
Quantitative Accuracy Excellent (with internal standards)[4]Good (with internal standards)Good (with internal standards)[5]
Experimental Protocol: LC-HRMS for this compound

This protocol is a composite based on established methods for long-chain acyl-CoA analysis.[2][4]

1. Sample Preparation (Lipid Extraction):

  • Homogenize 50-100 mg of tissue or cell pellet in a mixture of isopropanol (B130326) and water.

  • Add a suitable internal standard, such as C17:0-CoA, for quantification.

  • Perform a liquid-liquid extraction using a solvent system like chloroform/methanol/water.[6]

  • Evaporate the organic phase to dryness under a stream of nitrogen.

  • Reconstitute the lipid extract in an appropriate solvent for LC-MS analysis (e.g., 90% mobile phase A).

2. Liquid Chromatography Separation:

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).

  • Mobile Phase A: 10 mM ammonium (B1175870) hydroxide (B78521) in water.[4]

  • Mobile Phase B: 10 mM ammonium hydroxide in acetonitrile.[4]

  • Gradient: A linear gradient from 10% to 90% B over 15 minutes.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 45 °C.

3. High-Resolution Mass Spectrometry Detection:

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • Mass Analyzer: Orbitrap or Time-of-Flight (TOF).

  • Scan Mode: Full scan from m/z 300-1200 with a resolution of >70,000.

  • Data-Dependent MS/MS: Acquire fragmentation data for the top 5 most intense ions.

  • Expected m/z for [this compound + H]+: C37H63N7O17P3S+ requires m/z 1006.3400, observed with < 5 ppm mass error.

  • Key Fragmentation Ions: A characteristic neutral loss of 507.1045 Da (C10H14N5O10P2) corresponding to the adenosine (B11128) 3'-phosphate 5'-diphosphate moiety is a key diagnostic feature for all acyl-CoAs.[7][8][9][10][11] Other diagnostic fragment ions for the CoA moiety may also be observed.[9]

Alternative Methodologies for Structural Confirmation

While LC-HRMS is highly effective, other techniques can provide complementary information or may be more suitable depending on the research question and available instrumentation.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of fatty acids, but it requires the cleavage of the CoA group and derivatization of the resulting fatty acid to a volatile ester, typically a fatty acid methyl ester (FAME).[12]

1. Hydrolysis and Derivatization:

  • Hydrolyze the acyl-CoA sample using a strong base (e.g., KOH in methanol) to release the free fatty acid.

  • Acidify the solution and extract the free fatty acid with an organic solvent (e.g., hexane).

  • Evaporate the solvent and derivatize the fatty acid to its methyl ester using a reagent such as BF3-methanol or (trimethylsilyl)diazomethane (TMSD).[13][14][15]

2. GC-MS Analysis:

  • Column: A polar capillary column (e.g., DB-23, 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium.

  • Temperature Program: A temperature gradient from 100°C to 240°C.

  • Ionization: Electron Ionization (EI) at 70 eV.

  • Mass Analyzer: Quadrupole or Ion Trap.

  • Expected Fragmentation: The resulting hexadecadienoic acid methyl ester will produce a characteristic fragmentation pattern that can be compared to spectral libraries for confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled technique for the unambiguous determination of molecular structure, including the position and stereochemistry of double bonds.[3] However, it suffers from significantly lower sensitivity compared to mass spectrometry.

  • Sample Requirement: A purified and relatively concentrated sample (mg scale) of this compound is required.

  • Instrumentation: A high-field NMR spectrometer (e.g., 600 MHz or higher).

  • Experiments: A suite of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments would be necessary.

  • Data Analysis: The chemical shifts and coupling constants of the protons and carbons in the acyl chain provide definitive information about the location (9 and 12) and configuration (Z) of the double bonds.[16] ¹H-NMR can also be used for quantification.[5]

Visualizing the Workflow and Pathways

To better illustrate the processes involved, the following diagrams, generated using the DOT language, depict a typical experimental workflow for LC-HRMS analysis and a simplified metabolic context for this compound.

cluster_workflow LC-HRMS Experimental Workflow sample Biological Sample (Tissue/Cells) extraction Lipid Extraction (with Internal Standard) sample->extraction lc Liquid Chromatography (Reversed-Phase Separation) extraction->lc ms High-Resolution Mass Spectrometry (Full Scan & MS/MS) lc->ms data Data Analysis (Accurate Mass & Fragmentation) ms->data id Confirmation of This compound data->id

Caption: A streamlined workflow for the identification of this compound using LC-HRMS.

cluster_pathway Simplified Metabolic Context fa (9Z,12Z)-Hexadecadienoic Acid acs Acyl-CoA Synthetase fa->acs coa Coenzyme A coa->acs target This compound acs->target beta_ox Beta-Oxidation target->beta_ox lipid_syn Lipid Synthesis target->lipid_syn

Caption: The activation of the fatty acid to its CoA ester, a key metabolic step.

References

Comparative Analysis of Acyl-CoA Synthetase Substrate Specificity for (9Z,12Z)-Hexadecadienoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the substrate specificity of acyl-CoA synthetases (ACSs) with a focus on the polyunsaturated fatty acid, (9Z,12Z)-hexadecadienoic acid (C16:2 n-6). While direct comparative kinetic data for this specific fatty acid across multiple ACS isoforms is limited in publicly available literature, this document synthesizes known substrate preferences of ACS families to infer potential activities and provides detailed experimental protocols to enable researchers to perform such comparisons.

Introduction to Acyl-CoA Synthetases and Their Significance

Acyl-CoA synthetases are a critical family of enzymes that catalyze the ATP-dependent activation of fatty acids to their corresponding acyl-CoA thioesters. This activation is the first committed step for most cellular fatty acid metabolic pathways, including β-oxidation for energy production, and incorporation into complex lipids such as triglycerides and phospholipids. The various isoforms of long-chain acyl-CoA synthetases (ACSLs) exhibit distinct tissue expression patterns and substrate preferences, suggesting specialized roles in fatty acid metabolism. Understanding the substrate specificity of these enzymes for particular fatty acids like (9Z,12Z)-hexadecadienoic acid is crucial for elucidating their roles in specific metabolic contexts and for the development of targeted therapeutic interventions.

Data Presentation: A Qualitative Comparison

Due to the absence of specific quantitative kinetic data for (9Z,12Z)-hexadecadienoic acid in the reviewed literature, a direct quantitative comparison is not possible. However, based on the known substrate preferences of different ACSL isoforms for fatty acids of similar chain length and unsaturation, a qualitative inference can be made.

Acyl-CoA Synthetase Family/IsoformGeneral Substrate PreferenceInferred Specificity for (9Z,12Z)-Hexadecadienoic Acid
ACSL1 Prefers C16-C18 saturated and monounsaturated fatty acids.[1]Moderate. Its preference for C16 fatty acids suggests it may activate (9Z,12Z)-hexadecadienoic acid, although its efficiency might be lower compared to saturated or monounsaturated C16 fatty acids.
ACSL3 Shows broad specificity with a preference for unsaturated fatty acids.[2]Potentially High. Given its preference for a wide range of unsaturated fatty acids, ACSL3 is a likely candidate for the activation of (9Z,12Z)-hexadecadienoic acid.
ACSL4 Exhibits a strong preference for C20 polyunsaturated fatty acids, such as arachidonic acid.[1][2]Low to Moderate. While it prefers polyunsaturated fatty acids, its specificity for longer chain lengths (C20) may result in lower activity towards a C16 fatty acid.
ACSL5 Prefers C16-C18 fatty acids.[3]Moderate. Similar to ACSL1, its activity with C16 fatty acids suggests it could be a substrate.
ACSL6 Shows a preference for very-long-chain polyunsaturated fatty acids.[1]Low. Its preference for longer-chain fatty acids makes it a less likely candidate for efficient activation of a C16 fatty acid.
Plant Acyl-CoA Synthetases Varies by species and isoform. Some plant LACSs show high activity towards C16 and C18 unsaturated fatty acids.[4]Potentially High. Specific plant isoforms, particularly from species where C16:2 is abundant, are expected to show high specificity.

Experimental Protocols

To facilitate the direct comparison of ACS substrate specificity for (9Z,12Z)-hexadecadienoic acid, the following experimental protocols are provided.

Spectrophotometric Coupled Enzyme Assay for Acyl-CoA Synthetase Activity

This method provides a continuous assay for ACS activity by coupling the production of pyrophosphate (PPi) to the oxidation of NADH.

Principle:

  • Acyl-CoA Synthetase: Fatty Acid + ATP + CoA → Acyl-CoA + AMP + PPi

  • Pyrophosphatase (inorganic): PPi + H₂O → 2 Pi

  • Pyruvate Kinase: ADP + Phosphoenolpyruvate → ATP + Pyruvate

  • Lactate Dehydrogenase: Pyruvate + NADH + H⁺ → Lactate + NAD⁺

The decrease in absorbance at 340 nm due to NADH oxidation is monitored. Note: This is an example of a coupled assay format. A more direct and commonly used method couples the production of AMP to NADH oxidation.

A more direct coupled assay principle is as follows:

  • Acyl-CoA Synthetase: Fatty Acid + ATP + CoA → Acyl-CoA + AMP + PPi

  • Myokinase: AMP + ATP → 2 ADP

  • Pyruvate Kinase: 2 ADP + 2 Phosphoenolpyruvate → 2 ATP + 2 Pyruvate

  • Lactate Dehydrogenase: 2 Pyruvate + 2 NADH + 2 H⁺ → 2 Lactate + 2 NAD⁺

The rate of NADH oxidation is directly proportional to the rate of AMP production.[5]

Reagents:

  • Tris-HCl buffer (pH 7.5)

  • ATP

  • Coenzyme A (CoA)

  • (9Z,12Z)-hexadecadienoic acid (and other fatty acids for comparison)

  • Triton X-100 (or other suitable detergent to solubilize fatty acids)

  • MgCl₂

  • Phosphoenolpyruvate (PEP)

  • NADH

  • Myokinase

  • Pyruvate Kinase (PK)

  • Lactate Dehydrogenase (LDH)

  • Purified or recombinant acyl-CoA synthetase enzymes

Procedure:

  • Prepare a stock solution of (9Z,12Z)-hexadecadienoic acid and other fatty acids, complexed with Triton X-100.

  • In a quartz cuvette, prepare a reaction mixture containing Tris-HCl buffer, MgCl₂, ATP, CoA, PEP, and NADH.

  • Add the coupling enzymes: myokinase, PK, and LDH.

  • Initiate the reaction by adding the fatty acid substrate.

  • Equilibrate the mixture to the desired temperature (e.g., 37°C).

  • Start the reaction by adding the acyl-CoA synthetase enzyme preparation.

  • Monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.

  • Calculate the initial reaction velocity from the linear portion of the absorbance curve.

  • Determine kinetic parameters (Km and Vmax) by measuring the initial velocities at varying concentrations of the fatty acid substrate and fitting the data to the Michaelis-Menten equation.

Radiometric Assay for Acyl-CoA Synthetase Activity

This highly sensitive endpoint assay measures the incorporation of a radiolabeled fatty acid into its acyl-CoA derivative.

Principle:

The assay measures the formation of radiolabeled acyl-CoA from a radiolabeled fatty acid substrate. The charged acyl-CoA product is then separated from the unreacted fatty acid, and the radioactivity is quantified.

Reagents:

  • HEPES or Tris-HCl buffer (pH 7.5)

  • ATP

  • Coenzyme A (CoA)

  • Radiolabeled (e.g., ¹⁴C or ³H) (9Z,12Z)-hexadecadienoic acid

  • Bovine Serum Albumin (BSA) to solubilize the fatty acid

  • MgCl₂

  • Dithiothreitol (DTT)

  • Reaction stop solution (e.g., isopropanol/heptane (B126788)/sulfuric acid)

  • Heptane for extraction

  • Scintillation cocktail

  • Purified or recombinant acyl-CoA synthetase enzymes

Procedure:

  • Prepare a solution of radiolabeled (9Z,12Z)-hexadecadienoic acid complexed with BSA.

  • Set up reaction tubes containing buffer, ATP, CoA, MgCl₂, and DTT.

  • Add the enzyme preparation to the reaction tubes.

  • Initiate the reaction by adding the radiolabeled fatty acid-BSA complex.

  • Incubate at the desired temperature for a set period (e.g., 10-30 minutes).

  • Stop the reaction by adding the stop solution.

  • Add water and heptane to partition the phases. The unreacted fatty acid will move to the upper heptane phase, while the acyl-CoA remains in the lower aqueous phase.

  • Collect an aliquot of the lower aqueous phase.

  • Add the aliquot to a scintillation vial with a scintillation cocktail.

  • Quantify the radioactivity using a scintillation counter.

  • Calculate the amount of acyl-CoA formed based on the specific activity of the radiolabeled substrate.

Mandatory Visualizations

Metabolic Pathway: Activation and Beta-Oxidation of (9Z,12Z)-Hexadecadienoyl-CoA

The primary catabolic fate of this compound is expected to be mitochondrial beta-oxidation. The presence of cis-double bonds requires additional enzymatic steps for complete degradation.

Fatty_Acid_Metabolism FA (9Z,12Z)-Hexadecadienoic Acid ACS Acyl-CoA Synthetase (ACS) FA->ACS AcylCoA This compound ACS->AcylCoA BetaOx Beta-Oxidation Cycle AcylCoA->BetaOx AcetylCoA Acetyl-CoA BetaOx->AcetylCoA n cycles Isomerase Enoyl-CoA Isomerase BetaOx->Isomerase Reductase 2,4-Dienoyl-CoA Reductase BetaOx->Reductase TCACycle TCA Cycle AcetylCoA->TCACycle Isomerase->BetaOx Reductase->BetaOx

Caption: Metabolic fate of (9Z,12Z)-hexadecadienoic acid via activation and beta-oxidation.

Experimental Workflow for Comparative Substrate Specificity

The following diagram outlines a logical workflow for comparing the substrate specificity of multiple acyl-CoA synthetases.

Experimental_Workflow start Start: Select ACS Isoforms and Fatty Acid Substrates enzyme_prep Enzyme Preparation: Purification of Recombinant ACS start->enzyme_prep assay_dev Assay Development: Optimize conditions for each ACS enzyme_prep->assay_dev kinetic_assay Kinetic Assays: Measure initial velocities at varying substrate concentrations assay_dev->kinetic_assay data_analysis Data Analysis: Determine Km and Vmax for each substrate-enzyme pair kinetic_assay->data_analysis comparison Comparative Analysis: Tabulate and compare kinetic parameters data_analysis->comparison conclusion Conclusion: Determine substrate specificity profiles comparison->conclusion

References

Navigating the Research Landscape of (9Z,12Z)-Hexadecadienoyl-CoA: A Guide to a Sparsely Explored Molecule

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a comprehensive understanding of specific bioactive lipids is crucial for innovation. However, the scientific literature on certain molecules, such as (9Z,12Z)-hexadecadienoyl-CoA, remains limited, presenting a significant challenge for those seeking to build upon existing research. This guide addresses the current state of knowledge regarding this specific fatty acyl-CoA, with a focus on the conspicuous absence of independent replication and direct comparative studies.

A thorough review of published scientific literature reveals a notable lack of studies dedicated to the independent replication of research involving this compound. Furthermore, there is an absence of research that directly compares the biological activity or efficacy of this molecule against other fatty acyl-CoAs or alternative compounds. This scarcity of data prevents the construction of a detailed, data-driven comparison guide with quantitative performance metrics and established experimental protocols.

While direct comparisons are not available, it is possible to contextualize the potential role of this compound by examining the broader class of fatty acyl-CoAs and related molecules. For instance, research on the biosynthesis of the related monounsaturated fatty acyl-CoA, (9Z)-hexadecenoyl-CoA, in organisms like Caenorhabditis elegans provides a framework for understanding the metabolic pathways that could potentially involve di-unsaturated counterparts.

Hypothetical Biosynthetic Pathway

To facilitate further research, a hypothetical biosynthetic pathway for this compound can be conceptualized. This pathway would likely involve the desaturation of palmitoyl-CoA, a common 16-carbon saturated fatty acyl-CoA.

G Palmitoyl_CoA Palmitoyl-CoA (16:0) Stearoyl_CoA_Desaturase Stearoyl-CoA Desaturase (SCD) like enzyme Palmitoyl_CoA->Stearoyl_CoA_Desaturase Palmitoleoyl_CoA (9Z)-Hexadecenoyl-CoA (16:1n-7) Stearoyl_CoA_Desaturase->Palmitoleoyl_CoA Fatty_Acid_Desaturase Fatty Acid Desaturase (FADS) like enzyme Palmitoleoyl_CoA->Fatty_Acid_Desaturase Hexadecadienoyl_CoA This compound (16:2n-4) Fatty_Acid_Desaturase->Hexadecadienoyl_CoA

Caption: Hypothetical enzymatic conversion of Palmitoyl-CoA to this compound.

Proposed Experimental Workflow for Future Comparative Studies

For researchers planning to investigate the biological activity of this compound, a structured experimental workflow is essential. The following diagram outlines a potential approach for a comparative study, should a suitable alternative compound be identified.

G cluster_0 Preparation cluster_1 In Vitro Assays cluster_2 Data Analysis & Comparison Synthesis Synthesize or Procure This compound and Alternative Compound Characterization Characterize Compounds (e.g., LC-MS, NMR) Synthesis->Characterization Cell_Culture Select and Culture Relevant Cell Line Characterization->Cell_Culture Treatment Treat Cells with Equimolar Concentrations of Each Compound Cell_Culture->Treatment Viability_Assay Assess Cell Viability (e.g., MTT, LDH) Treatment->Viability_Assay Biochemical_Assay Perform Target-Specific Biochemical Assays Treatment->Biochemical_Assay Data_Collection Collect Quantitative Data Viability_Assay->Data_Collection Biochemical_Assay->Data_Collection Statistical_Analysis Perform Statistical Analysis (e.g., ANOVA, t-test) Data_Collection->Statistical_Analysis Comparison Compare Efficacy and Potency (e.g., IC50, EC50) Statistical_Analysis->Comparison

Caption: Proposed workflow for a comparative study of this compound.

A Call for Foundational Research

The current body of scientific work underscores a clear need for foundational research into the synthesis, characterization, and biological function of this compound. Future studies that successfully synthesize and characterize this molecule will pave the way for comparative analyses. Such research would be invaluable to the scientific community, particularly for those in drug development and lipidomics, by providing the necessary data to evaluate its potential as a therapeutic agent or research tool. Until such studies are published, any discussion of its comparative performance remains speculative.

assessing the purity and identity of commercially available (9Z,12Z)-hexadecadienoyl-CoA standards

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the purity and identity of lipid standards are paramount for accurate and reproducible experimental outcomes. This guide provides a comparative framework for assessing commercially available (9Z,12Z)-hexadecadienoyl-CoA, a key intermediate in lipid metabolism. Due to the limited direct commercial availability of the CoA ester, this guide focuses on the quality assessment of standards synthesized in-house from its corresponding fatty acid, (9Z,12Z)-hexadecadienoic acid, which is commercially accessible.

Introduction to this compound

This compound is a polyunsaturated long-chain acyl-coenzyme A (acyl-CoA) that plays a role in various metabolic pathways. Accurate assessment of its purity and identity is crucial for studies related to lipid metabolism, signaling, and drug discovery. Commercial availability of the CoA ester can be inconsistent, often necessitating its synthesis from the more readily available free fatty acid. This guide outlines the analytical techniques and experimental protocols required to validate the quality of these standards.

Commercially Available Precursors and Synthesis

The primary precursor for generating this compound is (9Z,12Z)-hexadecadienoic acid. Several chemical suppliers offer this fatty acid with purities typically exceeding 98%.

Table 1: Comparison of Analytical Techniques for Purity and Identity Assessment

Analytical TechniqueInformation ProvidedPurity AssessmentIdentity ConfirmationThroughputKey Considerations
HPLC-UV Retention time, UV absorbanceQuantitativePresumptiveHighRequires a chromophore for detection. Isomeric and isobaric impurities may co-elute.
LC-MS/MS Retention time, mass-to-charge ratio (m/z), fragmentation patternQuantitative (with appropriate standards)High confidenceHighHighly sensitive and specific. Can distinguish between compounds with the same molecular weight but different structures.[1][2]
¹H and ¹³C NMR Chemical shifts, coupling constants, integrationSemi-quantitativeDefinitiveLowProvides detailed structural information, including the position of double bonds and stereochemistry.[3]

Experimental Protocols

A comprehensive assessment of this compound standards involves a multi-pronged analytical approach. Below are detailed protocols for the recommended techniques.

Synthesis of this compound from (9Z,12Z)-Hexadecadienoic Acid

A common method for synthesizing acyl-CoAs from their corresponding fatty acids is through activation to an acyl-anhydride followed by reaction with coenzyme A. This process should be followed by purification, typically using solid-phase extraction (SPE) or preparative HPLC.

Purity Assessment by High-Performance Liquid Chromatography (HPLC-UV)

Purpose: To determine the percentage purity of the synthesized this compound.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase A: 25 mM Potassium Phosphate, pH 6.5.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-5 min: 10% B

    • 5-25 min: 10-90% B (linear gradient)

    • 25-30 min: 90% B

    • 30-35 min: 90-10% B (linear gradient)

    • 35-40 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at 260 nm (for the adenine (B156593) moiety of CoA).

  • Sample Preparation: Dissolve the standard in the initial mobile phase conditions.

  • Data Analysis: Purity is calculated based on the area percentage of the main peak corresponding to this compound.

Identity Confirmation by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Purpose: To confirm the molecular weight and fragmentation pattern of this compound.

  • Instrumentation: A high-resolution tandem mass spectrometer coupled to an HPLC or UPLC system.

  • Column: A C18 reversed-phase column suitable for LC-MS (e.g., 2.1 x 100 mm, 1.8 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A suitable gradient to elute the compound of interest (e.g., 5-95% B over 15 minutes).

  • Flow Rate: 0.3 mL/min.

  • Mass Spectrometry Mode: Positive ion electrospray ionization (ESI+).

  • MS1 Scan: Scan for the theoretical protonated molecular ion [M+H]⁺ of this compound.

  • MS2 Fragmentation: Isolate the parent ion and generate a fragmentation spectrum. Key fragments to monitor include the loss of the phosphopantetheine group.

  • Data Analysis: Compare the observed m/z of the parent ion and its fragments with the theoretical values.

Structural Verification by Nuclear Magnetic Resonance (NMR) Spectroscopy

Purpose: To provide definitive structural confirmation, including the position and stereochemistry of the double bonds.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: Deuterated methanol (B129727) (CD₃OD) or a mixture of deuterated chloroform (B151607) and methanol (CDCl₃:CD₃OD).

  • Experiments:

    • ¹H NMR: To identify protons characteristic of the fatty acyl chain (olefinic, allylic, methylene, and terminal methyl protons) and the coenzyme A moiety.

    • ¹³C NMR: To identify all carbon atoms in the molecule.

    • 2D NMR (e.g., COSY, HSQC): To establish connectivity between protons and carbons and confirm the overall structure.

  • Sample Preparation: Dissolve a sufficient amount of the standard in the chosen deuterated solvent.

  • Data Analysis: Analyze the chemical shifts, coupling constants, and correlations to confirm the structure of this compound.

Visualizing the Assessment Workflow and a Representative Signaling Pathway

To aid in understanding the experimental process and the biological context of this compound, the following diagrams are provided.

experimental_workflow cluster_synthesis Synthesis & Purification fatty_acid (9Z,12Z)-Hexadecadienoic Acid (Commercial Source) activation Chemical Activation fatty_acid->activation coupling Coupling with Coenzyme A activation->coupling purification Purification (SPE/HPLC) coupling->purification hplc HPLC-UV (Purity Assessment) purification->hplc Sample lcms LC-MS/MS (Identity Confirmation) purification->lcms Sample nmr NMR Spectroscopy (Structural Verification) purification->nmr Sample signaling_pathway cluster_cell Cellular Environment cluster_metabolism Metabolic Fates cluster_signaling Signaling Roles C16_2_CoA This compound beta_ox β-oxidation C16_2_CoA->beta_ox Energy Production lipid_syn Lipid Synthesis (e.g., Phospholipids, Triglycerides) C16_2_CoA->lipid_syn Structural/Storage ppar PPAR Activation C16_2_CoA->ppar gene_exp Modulation of Gene Expression ppar->gene_exp

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.